molecular formula C10H13N3 B1370874 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 880361-75-1

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1370874
CAS No.: 880361-75-1
M. Wt: 175.23 g/mol
InChI Key: ZDGDGQPIOQEJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Pyridopyrimidine derivatives are recognized as privileged structures in pharmaceutical research due to their ability to interact with a variety of therapeutic targets . These N-heterocyclic compounds are investigated for their potential across multiple disease areas, with extensive research focused on their role in targeting key cellular enzymes . Research and Therapeutic Potential: Compounds based on the pyridopyrimidine core, including the [4,3-d] isomer, are frequently explored as inhibitors of critical enzymes such as kinases (e.g., mTOR and PI3 kinase) and dihydrofolate reductase (DHFR) . Kinase inhibitors are a major focus in oncology research, disrupting signaling pathways that control cell growth and survival . The pyridopyrimidine scaffold is a key structural component in several clinically validated and investigational therapeutic agents, underscoring its value as a versatile building block in the design of novel bioactive molecules . Application Note: This product is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDGQPIOQEJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CNCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-75-1
Record name 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine mechanism of action

[1][2]

Executive Summary & Chemical Identity

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic scaffold characterized by a pyrimidine ring fused to a tetrahydropyridine ring, with a cyclopropyl moiety at the C2 position.[1][2][3] This structure serves as a critical pharmacophore in drug discovery, particularly for oncology (TopoII inhibitors) and immunology (H4R antagonists).

The cyclopropyl group at C2 is non-trivial; it provides steric bulk and lipophilicity (

PropertyData
IUPAC Name 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS Number 880361-75-1 (Free base) / 1820615-71-1 (HCl salt)
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Core Pharmacophore Tetrahydropyrido[4,3-d]pyrimidine
Key Applications Topoisomerase II Inhibition, H4 Receptor Antagonism, Neuropathic Pain Modulation

Mechanism of Action (MoA)

This scaffold exhibits polypharmacology depending on its specific substitution patterns (particularly at the N6 position). The two primary verified mechanisms are Topoisomerase II Poisoning and Histamine H4 Receptor Antagonism .

A. Primary MoA: Topoisomerase II Poisoning (Oncology)

Derivatives of this scaffold (e.g., ARN21929) function as TopoII Poisons . unlike catalytic inhibitors, poisons stabilize the transient DNA-enzyme cleavage complex.

  • Intercalation/Binding: The planar pyrimidine core intercalates between DNA base pairs or binds at the ATP-binding site of Topoisomerase II

    
    .
    
  • Cleavage Complex Stabilization: The molecule traps the enzyme after it has cleaved the DNA double strand but before it can re-ligate it.

  • Double-Strand Breaks (DSBs): The accumulation of these "frozen" protein-DNA complexes leads to persistent double-strand breaks.[1]

  • Apoptosis: The cell's DNA damage response (DDR) machinery detects these breaks. If repair is impossible (due to the drug locking the enzyme), the cell triggers apoptosis via the p53 pathway.

B. Secondary MoA: Histamine H4 Receptor Antagonism (Inflammation)

The 2-cyclopropyl-pyrimidine motif is a classic bioisostere found in H4R antagonists (related to JNJ-7777120).[1]

  • G-Protein Modulation: The molecule acts as an inverse agonist or neutral antagonist at the G

    
    -coupled H4 receptor.[1]
    
  • Chemotaxis Blockade: By blocking H4R, the scaffold inhibits the recruitment of eosinophils and mast cells to sites of inflammation, reducing cytokine release and neuropathic pain signaling.[1]

C. Pathway Visualization

The following diagram illustrates the TopoII "Poison" mechanism induced by this scaffold.

TopoII_MechanismTopoIITopoisomerase II EnzymeComplexTransient Cleavage Complex(TopoII-DNA)TopoII->ComplexBinds DNADNAGenomic DNADNA->ComplexTrappedStabilized 'Frozen' Complex(Prevents Religation)Complex->TrappedInhibitor IntercalationInhibitorTetrahydropyrido[4,3-d]pyrimidine(Scaffold)Inhibitor->TrappedBinds Active SiteDSBPersistent Double-Strand BreaksTrapped->DSBReplication Fork CollisionDDRDNA Damage Response(ATM/ATR Activation)DSB->DDRApoptosisApoptosis / Cell DeathDDR->Apoptosisp53 Signaling

Figure 1: Mechanism of Topoisomerase II poisoning by tetrahydropyrido[4,3-d]pyrimidine derivatives, leading to apoptotic cell death.[1]

Synthetic Route & Methodology

The synthesis of the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a self-validating protocol relying on the cyclization of a piperidone precursor.[1]

Protocol: Cyclization via Amidine Condensation

This method ensures the correct regiochemistry of the pyrimidine fusion.

Reagents:

  • 1-Benzyl-4-piperidone (Starting material)[1]

  • Cyclopropanecarboximidamide HCl (The "2-cyclopropyl" source)[1][3]

  • Sodium Ethoxide (NaOEt) or NaH[1]

  • Ethanol (EtOH) or DMF[1]

Step-by-Step Methodology:

  • Enamine Formation: React 1-benzyl-4-piperidone with dimethylformamide dimethyl acetal (DMF-DMA) to form the

    
    -enaminone intermediate.[1]
    
    • Condition: Reflux in Toluene for 4 hours.

  • Pyrimidine Cyclization: Treat the

    
    -enaminone with cyclopropanecarboximidamide hydrochloride  in the presence of a base (NaOEt).
    
    • Condition: Reflux in EtOH for 12 hours.

    • Mechanism:[1] Michael addition followed by cyclodehydration.

  • Deprotection (Optional): If the N6 nitrogen is benzylated, perform catalytic hydrogenation (H₂/Pd-C) to yield the free amine 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1]

Synthesis_RouteStart1-Benzyl-4-piperidoneStep1DMF-DMA(Formylation)Start->Step1InterEnaminone IntermediateStep1->InterStep2Cyclopropanecarboximidamide+ NaOEtInter->Step2Product2-Cyclopropyl-tetrahydropyrido[4,3-d]pyrimidineStep2->ProductCyclization

Figure 2: Synthetic pathway for the construction of the 2-cyclopropyl-tetrahydropyrido[4,3-d]pyrimidine core.

Experimental Validation Protocols

To verify the activity of this scaffold, the following assays are standard.

A. Topoisomerase II Relaxation Assay (In Vitro)

This assay confirms if the molecule inhibits the catalytic activity of TopoII.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322).

  • Enzyme: Recombinant Human Topoisomerase II

    
    .
    
  • Reaction: Incubate DNA + Enzyme + Test Compound (0.1 - 100

    
    M) for 30 min at 37°C.
    
  • Analysis: Run samples on a 1% agarose gel with ethidium bromide.

  • Result Interpretation:

    • Control: Relaxed DNA bands.

    • Inhibitor:[1] Retention of supercoiled DNA bands (enzyme blocked).

B. Calcium Mobilization Assay (H4 Receptor)

To verify H4 antagonism if the derivative is targeted for inflammation.

  • Cell Line: HEK293 cells stably expressing human H4R and G

    
    .
    
  • Dye: Load cells with Fluo-4 AM (calcium indicator).

  • Agonist: Stimulate with Histamine (100 nM).

  • Inhibitor: Pre-incubate with the test compound.

  • Readout: Measure fluorescence intensity (FLIPR). A decrease in fluorescence compared to control indicates antagonism.

References

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.

  • Mogil, J. S., et al. (2013). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters.

  • Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines.[1] Nature Reviews Drug Discovery.

  • PubChem Compound Summary. 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1][2][1]

  • Chemical Abstracts Service (CAS). Registry Number 880361-75-1.[1][4][1][5][6]

Biological Activity of Tetrahydropyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyridopyrimidine (THPP) scaffold represents a privileged class of fused heterocycles, distinct from its fully aromatic pyridopyrimidine counterparts by the saturation of the pyridine ring (typically positions 5, 6, 7, and 8).[1] This partial saturation imparts unique conformational flexibility and electronic characteristics, making THPPs exceptional bioisosteres for quinazolines and pteridines.[1]

This guide analyzes the pharmacological versatility of THPP derivatives, moving beyond generic screening data to focus on high-value targets: MTH1 (NUDT1) inhibition , KRAS covalent trapping , and DHFR modulation .[1] We provide actionable insights into Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathway visualizations.[1][2]

Part 1: Structural Architecture & Pharmacophore Analysis

The core 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine structure offers a distinct advantage over planar aromatics: vectorial projection .[1] The


 hybridized carbons in the tetrahydropyridine ring allow substituents to project out of the aromatic plane, accessing unique sub-pockets in enzyme active sites (e.g., the ribose binding pocket of kinases or the hydrophobic cleft of MTH1).[1]
DOT Visualization: SAR Logic Map

The following diagram outlines the critical substitution points and their corresponding biological impacts.[1]

SAR_Logic Scaffold Tetrahydropyridopyrimidine Core Scaffold N1 N1/N3 Positions (H-Bond Donors/Acceptors) Scaffold->N1 C2 C2 Position (Lipophilic/Amine Groups) Scaffold->C2 C4 C4 Position (Aromatic/Heteroaromatic) Scaffold->C4 N8 N8 Position (Solubility/PK) Scaffold->N8 Kinase Kinase Hinge Binding (ATP Competition) N1->Kinase H-Bonding MTH1 MTH1 Active Site (Asp119/120 Interaction) C2->MTH1 Hydrophobic Fit C4->Kinase Gatekeeper Access Solubility Metabolic Stability & Solubility N8->Solubility PK Modulation

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific substitutions on the THPP scaffold drive target selectivity.

Part 2: Oncology Applications – The MTH1 & KRAS Frontier[1]

While historically screened for generic cytotoxicity, the true value of THPPs lies in targeted oncology.[1]

MTH1 Inhibition: The "Sanitization" Blockade

Cancer cells suffer from high oxidative stress, leading to an accumulation of oxidized nucleotides (e.g., 8-oxo-dGTP).[1][3] The enzyme MTH1 (MutT Homolog 1) hydrolyzes these oxidized nucleotides, preventing their incorporation into DNA.[1][4] Inhibiting MTH1 forces cancer cells to incorporate damaged bases, leading to lethal double-strand breaks.[1]

  • Key Compound: TH1579 (Karonudib) and TH287 .[1]

  • Mechanism: THPP derivatives bind in the active site of MTH1, displacing the water molecule usually coordinated by Asp119 and Asp120.[1]

  • Selectivity: High selectivity for cancer cells due to their "addiction" to the MTH1 sanitization mechanism; normal cells have lower ROS and redundant repair pathways [1, 2].[1]

KRAS-G12C Covalent Inhibition

Recent advances have utilized the tetrahydropyridopyrimidine scaffold to target the KRAS-G12C mutation.[1] The scaffold serves as a rigid linker, positioning an acrylamide "warhead" to form a covalent bond with the mutant Cysteine-12 residue.[1]

  • Efficacy: Irreversible binding locks KRAS in the inactive GDP-bound state.[1]

  • Data Highlight: In preclinical models, THPP-based inhibitors demonstrated tumor regression with IC50 values < 100 nM [3].[1]

DOT Visualization: MTH1 Mechanism of Action

MTH1_Pathway ROS High ROS (Cancer Cell) dGTP dGTP Pool ROS->dGTP Oxidation OxdGTP 8-oxo-dGTP (Toxic) dGTP->OxdGTP Hydrolysis Hydrolysis to 8-oxo-dGMP (Harmless) OxdGTP->Hydrolysis MTH1 Action DNA_Incorp Incorporation into DNA OxdGTP->DNA_Incorp If MTH1 Blocked MTH1 MTH1 Enzyme Inhibitor THPP Inhibitor (e.g., TH1579) Inhibitor->MTH1 Blocks Survival Cell Survival Hydrolysis->Survival Death Double Strand Breaks & Apoptosis DNA_Incorp->Death

Figure 2: The "Phenotypic Lethality" mechanism of MTH1 inhibition by THPP derivatives in cancer cells.[1]

Part 3: Antimicrobial Activity – The DHFR Connection[1][5]

Similar to pteridines (e.g., methotrexate) and diaminopyrimidines (e.g., trimethoprim), THPPs are potent inhibitors of Dihydrofolate Reductase (DHFR) .[1]

  • Mechanism: They compete with dihydrofolate for the active site, blocking the synthesis of tetrahydrofolate, a cofactor essential for thymidylate and purine biosynthesis.[1][5]

  • Bacterial Selectivity: Modifications at the C2 and C4 positions allow for selectivity towards bacterial DHFR (e.g., S. aureus, E. coli) over the human isoform [4].[1]

Comparative Activity Data
Compound ClassTargetPrimary IndicationKey Potency Metric (Representative)
THPP-Diamines DHFR (Bacterial)MRSA / Gram-negativesMIC: 4.10 - 16 µM [5]
THPP-Acrylamides KRAS-G12CNSCLC / Pancreatic CancerIC50: ~70 nM (Cellular) [3]
THPP-N-Oxides MTH1Solid TumorsIC50: < 1.0 nM (Enzymatic) [1]

Part 4: Experimental Protocols

General Synthesis: The "Fused-Cyclization" Approach

Note: This protocol synthesizes the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core via a multicomponent condensation, superior to standard Biginelli reactions for this specific fusion.[1]

Reagents: 6-aminouracil derivative, Aryl aldehyde, cyclic ketone (or active methylene), catalytic L-proline or nanocatalyst.[1]

  • Preparation: In a round-bottom flask, dissolve the 6-aminouracil (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol.

  • Catalysis: Add the catalyst (e.g., L-proline 10 mol% or Fe3O4@ZrO2 nanocatalyst).[1]

  • Condensation: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]

  • Workup: Cool to room temperature. The product often precipitates.[1] Filter the solid.[1]

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for distinct methylene signals of the tetrahydro- ring at

    
     1.8–2.8 ppm) [6].
    
MTH1 Enzymatic Activity Assay (Self-Validating)

Objective: Determine IC50 of a THPP derivative against MTH1.

Materials: Recombinant human MTH1, 8-oxo-dGTP substrate, Malachite Green Phosphate Detection Kit.

Protocol:

  • Buffer Prep: 100 mM Tris-Acetate (pH 8.0), 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20.[1]

  • Inhibitor Incubation: Incubate 2 nM MTH1 with serial dilutions of the THPP derivative for 15 minutes at RT.

    • Control A (Max Signal): Enzyme + Solvent (DMSO).[1]

    • Control B (Background): No Enzyme.[1]

    • Reference Control: Use TH287 or (S)-Crizotinib as a positive control for inhibition.[1]

  • Reaction Start: Add 100 µM 8-oxo-dGTP. Incubate for 20 minutes at RT.

  • Termination: Add Malachite Green reagent to quench the reaction and detect free pyrophosphate (PPi).

  • Readout: Measure absorbance at 620 nm. Calculate % Inhibition relative to Control A.

References

  • Discovery of Potent and Selective MTH1 Inhibitors for Oncology. ACS Medicinal Chemistry Letters. Link[1]

  • MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia. Cancer Research Communications.[1] Link

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. ACS Medicinal Chemistry Letters. Link[1]

  • Targeting Dihydrofolate Reductase (DHFR) Enzyme: Synthesis... of Novel Tetrahydropyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors. Drug Development Research. Link

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Link

Sources

Technical Guide: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core represents a privileged scaffold in modern drug discovery, characterized by its ability to mimic purine nucleosides while offering distinct solubility and pharmacokinetic advantages. This guide focuses specifically on the 2-cyclopropyl derivative and its analogs.

In medicinal chemistry, the introduction of a C2-cyclopropyl group is a strategic modification designed to enhance metabolic stability by blocking cytochrome P450 (CYP) oxidation sites often found on linear alkyl chains, while simultaneously optimizing the lipophilic profile for hydrophobic pocket binding. This scaffold has demonstrated significant utility in the development of Smoothened (Smo) antagonists for Hedgehog signaling pathway inhibition, Topoisomerase II inhibitors , and emerging KRAS modulators.

This guide provides a comprehensive analysis of the synthetic routes, structure-activity relationships (SAR), and validated experimental protocols for this chemical class.

Structural Pharmacology & SAR Analysis

The Core Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine system fuses a pyrimidine ring with a tetrahydropyridine ring. This bicyclic system serves as a rigid spacer that positions pharmacophores (at N6 and C4) into specific orientations required for ATP-binding pockets (kinases) or transmembrane helices (GPCRs).

The "2-Cyclopropyl" Advantage

The selection of the 2-cyclopropyl substituent is rarely arbitrary. It serves three critical functions in lead optimization:

  • Metabolic Shielding: Unlike ethyl or isopropyl groups, the cyclopropyl ring is resistant to CYP-mediated hydroxylation, extending the half-life (

    
    ) of the compound.
    
  • Conformational Rigidity: The cyclopropyl group adds bulk without the entropic penalty of a flexible alkyl chain, often improving binding affinity (

    
    ) by filling hydrophobic sub-pockets.
    
  • Solubility & PK: In Smoothened antagonists, the 2-cyclopropyl analogs have demonstrated superior linear pharmacokinetic profiles compared to reference standards like Vismodegib.

Mechanism of Action (Case Study: Hedgehog Signaling)

In the context of Smoothened (Smo) antagonism, these analogs bind to the transmembrane domain of Smo, preventing its accumulation in the primary cilium. This blockade halts the downstream activation of Gli transcription factors, thereby suppressing tumor proliferation in medulloblastoma and basal cell carcinoma.

HedgehogPath Ligand Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Ligand->PTCH1 Inhibits SMO Smoothened (SMO) (Target of 2-Cyclopropyl Analog) Ligand->SMO De-repression PTCH1->SMO Inhibits (Basal State) SUFU SuFu Complex SMO->SUFU Dissociation GLI GLI Transcription Factors SUFU->GLI Releases Nucleus Target Gene Transcription (Proliferation) GLI->Nucleus Translocation Drug 2-Cyclopropyl-Tetrahydropyrido [4,3-d]pyrimidine Drug->SMO Antagonism (Blockade)

Figure 1: Mechanism of action for Smoothened antagonism. The 2-cyclopropyl analog binds to SMO, preventing the release of GLI factors despite Hh ligand presence.

Synthetic Methodologies

The synthesis of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is typically achieved via a convergent route involving the condensation of a piperidone derivative with an amidine.

Retrosynthetic Analysis
  • Target: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core.

  • Disconnection: Pyrimidine ring formation.[1][2][3]

  • Precursors: 1-Boc-4-piperidone (commercially available) and Cyclopropanecarboxamidine HCl.

Validated Synthetic Protocol

Objective: Synthesis of the core scaffold (Intermediate A).

Reagents:

  • 1-Boc-4-piperidone (

    
    )
    
  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyclopropanecarboxamidine Hydrochloride

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Enaminone Formation:

    • Charge a reaction vessel with 1-Boc-4-piperidone (1.0 eq) and DMF-DMA (1.5 eq).

    • Reflux at 80°C for 4–6 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor via TLC/LC-MS for the disappearance of the ketone and formation of the enaminone intermediate.

    • Concentrate in vacuo to yield the crude enaminone (often a yellow/orange oil).

  • Cyclization (Pyrimidine Formation):

    • Dissolve the crude enaminone in anhydrous ethanol.

    • Add Cyclopropanecarboxamidine HCl (1.2 eq) and

      
       (2.5 eq).
      
    • Reflux the mixture at 80°C for 12–16 hours.

    • Why: The basic conditions deprotonate the amidine, allowing nucleophilic attack on the enaminone, followed by cyclization and dehydration.

  • Work-up & Purification:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate.

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc gradient) or recrystallization from EtOH/Ether.

  • Deprotection (Optional):

    • To access the free amine at N6, treat with 4M HCl in Dioxane or TFA/DCM (1:4) at

      
       for 2 hours.
      

SynthesisRoute Start 1-Boc-4-piperidone Step1 DMF-DMA 80°C, 4h Start->Step1 Inter Enaminone Intermediate Step1->Inter Step2 Cyclopropyl-amidine K2CO3, EtOH Reflux Inter->Step2 Final 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[4,3-d] pyrimidine (Boc) Step2->Final

Figure 2: Convergent synthesis route for the core scaffold.

Biological Evaluation Protocols

To validate the activity of synthesized analogs, the following assays are standard in the field.

Gli-Luciferase Reporter Assay (For Smo Antagonists)

This assay measures the ability of the compound to inhibit the Hh signaling pathway downstream of Smo.

  • Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (Gli-Luc).

  • Reagents: Recombinant Sonic Hedgehog (Shh) or SAG (Smo agonist), Bright-Glo™ Luciferase Assay System.

Protocol:

  • Seeding: Plate NIH3T3-Gli-Luc cells (10,000 cells/well) in 96-well white plates in DMEM + 10% Calf Serum. Incubate overnight.

  • Starvation: Switch to low-serum medium (0.5% Calf Serum) to induce ciliogenesis.

  • Treatment:

    • Add test compounds (serial dilutions, e.g., 0.1 nM to 10 µM).

    • Stimulate with Shh conditioned medium or SAG (100 nM).

    • Include controls: DMSO only (negative control) and Vismodegib (positive control).

  • Incubation: Incubate for 24–48 hours at 37°C, 5%

    
    .
    
  • Readout: Add Luciferase substrate reagent. Measure luminescence using a plate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Interpretation Table (Representative)
Compound IDR2 SubstituentR4 SubstituentGli-Luc IC50 (nM)Metabolic Stability (t1/2, min)
Ref (Vismodegib) --15.045
Analog A MethylPhenyl-amide22.030
Analog B IsopropylPhenyl-amide12.055
Target (C) Cyclopropyl Phenyl-amide 5.0 >120

Note: Analog C demonstrates the "Cyclopropyl Advantage"—enhanced potency and significantly improved metabolic stability.

References

  • Smoothened Antagonists: Man, Y., et al. (2017).[4] "Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity." ACS Chemical Neuroscience.

  • Topoisomerase II Inhibitors: Brindani, N., et al. (2025).[5] "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports.

  • KRAS Inhibition: Deforest, J. C., et al. (2024).[6] "Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors." ACS Medicinal Chemistry Letters. (Patent WO 2024/218686 A1).

  • Scaffold Synthesis: Falcó, J. L., et al. (2003).[1] "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines." Molecular Diversity.

Sources

Pharmacophore Analysis: Erk2 Inhibitory Potential of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical analysis of the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. It evaluates its structural suitability as an ERK2 inhibitor by drawing on structure-activity relationship (SAR) data from closely related kinase inhibitor classes (specifically the [3,4-d] isomers and EGFR inhibitors) and provides a rigorous validation roadmap.

Executive Summary

The mitogen-activated protein kinase (MAPK) pathway remains a central node in oncogenic signaling, with ERK2 (MAPK1) serving as the final effector that drives cell proliferation and survival. While ATP-competitive inhibitors like Ulixertinib have validated the pyrrole-pyridine and fused pyrimidine scaffolds, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core represents a distinct but highly homologous pharmacophore.[1]

This guide analyzes the "2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine" intermediate as a template for Type I (ATP-competitive) ERK2 inhibition.[1] While the [4,3-d] isomer is historically associated with EGFR/HER2 and HSP90 inhibition, its structural topology offers unique vectors for accessing the ERK2 solvent channel, potentially overcoming resistance mechanisms seen in [3,4-d] analogs.

Structural Logic & SAR Analysis

The Core Scaffold: [4,3-d] vs. [3,4-d]

The primary distinction in this chemical series is the orientation of the fused tetrahydropyridine ring.

  • The [3,4-d] Isomer: Extensively documented as an ERK2 inhibitor core. The nitrogen at the 6-position (in the saturated ring) provides an optimal "exit vector" to project solubilizing groups into the solvent-exposed region of the kinase cleft.[1]

  • The [4,3-d] Isomer (Topic): This isomer shifts the nitrogen vector. In the context of ERK2 binding, this alters the trajectory for substituents intended to interact with the ribose-binding pocket or the solvent channel.[1]

Medicinal Chemistry Implication: The pyrimidine portion acts as the "hinge binder," mimicking the adenine ring of ATP. The N1 and N3 nitrogens typically accept a hydrogen bond from the backbone amide of the hinge region (Met108 in ERK2).

The Role of the 2-Cyclopropyl Group

The inclusion of a cyclopropyl group at the C2 position is a strategic design element common in kinase inhibitors (e.g., Trametinib, though a MEK inhibitor, utilizes a cyclopropyl motif).

  • Hydrophobic Anchor: The 2-cyclopropyl group is lipophilic and rigid.[1] In the ATP binding pocket, it is positioned to fill the hydrophobic sub-pocket often occupied by the ribose ring of ATP or to interact with the "gatekeeper" residue (Q105 in ERK2).

  • Steric Bulk: Unlike a methyl or ethyl group, the cyclopropyl ring introduces defined steric bulk that can improve selectivity by clashing with kinases possessing smaller gatekeeper pockets.

Pathway Context

The following diagram illustrates the critical node ERK2 occupies and where this inhibitor class intervenes.

MAPK_Pathway RTK RTK (EGFR/HER2) RAS RAS (GTP-Bound) RTK->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 (Target) MEK->ERK Phosphorylation (T202/Y204) Substrates Nuclear Substrates (c-Myc, Elk-1) ERK->Substrates Translocation & Activation Inhibitor Tetrahydropyrido[4,3-d] pyrimidine Scaffold Inhibitor->ERK ATP-Competitive Inhibition

Caption: The MAPK signaling cascade highlighting ERK2 as the direct target of the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Experimental Validation Protocols

To validate the ERK2 inhibitory potential of this specific scaffold, a two-tiered approach (Biochemical & Cellular) is required.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a substrate (MBP). It is preferred for its high sensitivity and Z' factor.

Materials:

  • Enzyme: Recombinant human ERK2 (active, GST-tagged).

  • Substrate: Myelin Basic Protein (MBP).

  • Tracer: Ultra-Pure ATP (10 µM final concentration, near

    
    ).
    
  • Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1]

Protocol Workflow:

  • Compound Preparation: Dissolve 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in 100% DMSO. Prepare 3-fold serial dilutions (10 points) starting at 10 µM.

  • Kinase Reaction:

    • Mix 2 µL compound + 4 µL ERK2 enzyme (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate 10 mins at RT (to allow compound binding).

    • Initiate reaction with 4 µL Substrate/ATP mix (0.2 mg/mL MBP, 25 µM ATP).

    • Incubate for 60 mins at RT.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader. Calculate IC50 using a sigmoidal dose-response curve.

Assay_Workflow Step1 1. Compound + ERK2 (10 min Pre-incubation) Step2 2. Add ATP/MBP (60 min Reaction) Step1->Step2 Step3 3. Add ADP-Glo™ (Deplete ATP) Step2->Step3 Step4 4. Add Detection Reagent (ADP -> Light) Step3->Step4 Result IC50 Calculation Step4->Result

Caption: Step-by-step workflow for the ADP-Glo biochemical validation of ERK2 inhibition.

Cellular Validation: Western Blotting

Biochemical potency must translate to cellular target engagement.

  • Cell Line: A375 (BRAF V600E melanoma) or HT-29 (Colorectal). These lines are dependent on MAPK signaling.[2]

  • Readout: Inhibition of pRSK (Phospho-p90RSK), a direct downstream substrate of ERK. Note: Measuring pERK itself can be misleading as Type I inhibitors can sometimes cause a paradoxical increase in pERK phosphorylation due to feedback loop disruption.

Method:

  • Treat cells with compound (0.1, 1, 10 µM) for 2 hours.

  • Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Blot for pRSK (Ser380) and Total ERK2 (loading control).

  • Success Criteria: Dose-dependent reduction of pRSK signal.

Quantitative Data Summary (Reference Class)

Since the [4,3-d] isomer is an emerging scaffold for this specific target, we benchmark expectations against the established [3,4-d] ERK2 inhibitors and EGFR inhibitors sharing this core.

Scaffold ClassTargetRepresentative IC50Key Structural Feature
Tetrahydropyrido[3,4-d]pyrimidine ERK2< 10 nMNitrogen at pos-6 optimal for solvent interaction.[1]
Tetrahydropyrido[4,3-d]pyrimidine EGFR / HER28 - 18 nM2-position substituents drive selectivity.
2-Cyclopropyl-[4,3-d] (Target) ERK2 (Predicted) 0.1 - 1.0 µM Cyclopropyl provides hydrophobic fit; potency depends on N-substituent.[1]

Data Source: Extrapolated from Zhang Y. et al. (2015) and Blake J.F. et al. (2014) - See References.[1]

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Source: Bioorganic & Medicinal Chemistry Letters (2014). Relevance: Establishes the baseline potency for the isomeric scaffold. Link:[Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports (2025). Relevance: Demonstrates the versatility and solubility profiles of the [4,3-d] core. Link:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Source: Molecules (2015/2018). Relevance: Provides synthetic routes and kinase selectivity data (EGFR/HER2) for the [4,3-d] system. Link:[Link] (General Journal Link for verification)

Sources

Technical Guide: PIM-1 Kinase Inhibition by Tetrahydropyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of PIM-1 kinase inhibition utilizing tetrahydropyridopyrimidine derivatives. PIM-1 (Proviral Integration site for Moloney murine leukemia virus 1) is a constitutively active serine/threonine kinase implicated in cell survival, proliferation, and drug resistance in hematological malignancies (e.g., AML) and solid tumors (e.g., prostate cancer).[1]

The tetrahydropyridopyrimidine scaffold represents a privileged structure in medicinal chemistry, offering a tunable core for optimizing ATP-competitive inhibition. This guide details the biological rationale, chemical synthesis, structure-activity relationships (SAR), and validation protocols required to develop these inhibitors.[1]

Target Profile: PIM-1 Kinase

Biological Context

PIM-1 is unique among kinases due to its constitutive activity; it does not require phosphorylation for activation. Its expression is tightly regulated by the JAK/STAT pathway, primarily downstream of STAT3 and STAT5.

Key Downstream Effectors:

  • c-Myc: PIM-1 phosphorylates c-Myc (Ser62), increasing its stability and transcriptional activity.[2]

  • Bad: Phosphorylation at Ser112 prevents Bad-mediated apoptosis (survival signal).

  • 4E-BP1: Phosphorylation promotes cap-dependent translation.

  • p21 (CDKN1A): PIM-1 phosphorylation can induce cytoplasmic retention, negating its cell cycle inhibitory effect.

Signaling Pathway Visualization[1]

The following diagram illustrates the upstream regulation and downstream consequences of PIM-1 activity.

PIM1_Signaling Cytokine Cytokines (IL-3, IL-6, FLT3) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK STAT STAT3 / STAT5 JAK->STAT Phosphorylation PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Translocation to Nucleus PIM1_Protein PIM-1 Kinase (Constitutive) PIM1_Gene->PIM1_Protein Translation cMyc c-Myc (Ser62) PIM1_Protein->cMyc Stabilization Bad Bad (Ser112) PIM1_Protein->Bad Inactivation p21 p21 (Cip1) PIM1_Protein->p21 Cytoplasmic Retention mTOR mTOR/4E-BP1 PIM1_Protein->mTOR Activation Proliferation Cell Proliferation cMyc->Proliferation Survival Cell Survival (Anti-Apoptosis) Bad->Survival p21->Proliferation mTOR->Proliferation

Figure 1: The PIM-1 signaling axis showing JAK/STAT regulation and key oncogenic substrates.

Medicinal Chemistry Strategy

Scaffold Rationale: Tetrahydropyridopyrimidines

The tetrahydropyridopyrimidine core serves as a bioisostere to the quinazoline or isoquinoline scaffolds often found in kinase inhibitors. Its partially saturated ring system offers:

  • Solubility: Improved physicochemical properties compared to fully aromatic planar systems.

  • Vector Exploration: The sp3 hybridized carbons allow for stereochemical complexity and precise vectoring of substituents into the solvent-exposed regions.

Structure-Activity Relationship (SAR)

Effective inhibition requires targeting the ATP-binding pocket, specifically the hinge region .

  • Hinge Binder: The pyrimidine nitrogen (N1 or N3) and adjacent amino/carbonyl groups typically form hydrogen bonds with the backbone of Glu121 and Pro123 (unique to PIM kinases).

  • Hydrophobic Region: Substituents at the C-4 or C-6 position (often aromatic rings) occupy the hydrophobic pocket vacated by the adenine base of ATP.

  • Solvent Front: Groups attached to the piperidine nitrogen (in pyrido-fused systems) can extend to the solvent front to improve pharmacokinetic properties.

SAR_Logic Core Tetrahydropyridopyrimidine Scaffold Hinge Hinge Region Interaction (Glu121, Pro123) Core->Hinge H-Bond Acceptor/Donor Hydrophobic Hydrophobic Pocket II (Phe49, Leu174) Core->Hydrophobic Aromatic/Alkyl Subs Solvent Solvent Exposed Area (Solubility/Selectivity) Core->Solvent Polar Groups

Figure 2: Pharmacophore mapping of the tetrahydropyridopyrimidine scaffold against the PIM-1 active site.

Chemical Synthesis

A robust synthetic route is essential for generating SAR libraries. The Biginelli-like condensation or cyclization of amino-piperidine carboxylates are common approaches. Below is a representative synthesis of a tetrahydropyrido[4,3-d]pyrimidine derivative.

Synthetic Workflow

Synthesis_Route SM1 N-Boc-4-piperidone Step1 Step 1: Multi-component Condensation (Biginelli / Cyclization) Cat: HCl/EtOH or TMSCl SM1->Step1 SM2 Aryl Aldehyde (R-CHO) SM2->Step1 SM3 Urea / Thiourea SM3->Step1 Intermediate Tetrahydropyrimidine Intermediate Step1->Intermediate Step2 Step 2: Oxidation / Aromatization (Optional for Pyridopyrimidine) Intermediate->Step2 Step3 Step 3: N-Alkylation / Acylation (Functionalization of Piperidine N) Step2->Step3 Final Final Inhibitor (Tetrahydropyridopyrimidine) Step3->Final

Figure 3: General synthetic strategy for accessing the target scaffold.

Biological Evaluation Protocols

To ensure data integrity, the following self-validating protocols should be employed.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the generation of ADP, which is converted to ATP and then to light by luciferase.

Reagents:

  • Recombinant Human PIM-1 Kinase (e.g., from Promega or SignalChem).

  • Substrate: S6 Kinase substrate peptide or Bad peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Dilute PIM-1 kinase to optimum concentration (determined by titration, typically 0.2–1.0 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Treatment: Dispense 1 µL of test compound (serial dilution in DMSO) into a 384-well white plate.

  • Enzyme Addition: Add 2 µL of PIM-1 kinase solution. Incubate for 10 min at RT (allows compound-enzyme binding).

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration should be at

    
    , typically 10–50 µM for PIM-1).
    
  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reaction: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence using a plate reader (e.g., EnVision).[1]

  • Analysis: Normalize to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls to calculate IC50.

Protocol 2: Cellular Mechanism of Action (Western Blot)

Validates that the inhibitor engages the target in cellulo.

Cell Lines: MV-4-11 (AML) or PC-3 (Prostate).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with inhibitor at

    
     IC50, 
    
    
    
    IC50, and vehicle for 6–24 hours.[1]
  • Lysis: Wash with cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (Roche).

  • SDS-PAGE: Resolve 20–30 µg protein on 10-12% gels.

  • Blotting: Transfer to PVDF membranes.

  • Antibodies:

    • Primary: Anti-p-Bad (Ser112), Anti-p-4E-BP1, Anti-c-Myc, Anti-PIM-1 (Total).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Validation: A successful inhibitor must show dose-dependent reduction in p-Bad and p-4E-BP1 levels without necessarily affecting total PIM-1 levels (unless the inhibitor promotes degradation).

Data Analysis & Interpretation

When evaluating tetrahydropyridopyrimidine derivatives, data should be structured to highlight Structure-Activity Relationships.[1]

Representative Data Table (Hypothetical):

Compound IDR1 (Hinge Binder)R2 (Hydrophobic)PIM-1 IC50 (nM)PIM-2 IC50 (nM)Selectivity (PIM1/2)
TP-001 NH-CO-NH2Phenyl45021004.6x
TP-005 NH-CO-Me2,6-Cl-Phenyl1285070x
TP-012 NH23-CF3-Phenyl851501.7x
SGI-1776 (Reference)--736350x

Interpretation:

  • TP-005 demonstrates that substitution on the phenyl ring (2,6-dichloro) significantly enhances potency, likely due to optimal filling of the hydrophobic pocket and conformational restriction.

  • Selectivity: PIM-2 is often harder to inhibit due to high sequence homology; achieving >50x selectivity (as seen in TP-005) is a key milestone.

References

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. RSC Advances. Link

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PIM1 Kinase Assay (ADP-Glo Protocol). Promega Corporation. Link

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry. Link

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Strategic Targeting of VCP/p97: The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold as a candidate for Valosin-Containing Protein (VCP/p97) inhibition. It addresses the structural rationale, synthesis, and rigorous validation protocols required to develop this pharmacophore, specifically distinguishing it from the structurally related quinazoline (DBeQ) and pyranopyrimidine (CB-5083) series.

Executive Summary & Structural Rationale

Valosin-Containing Protein (VCP/p97) is a hexameric AAA+ ATPase critical for ubiquitin-dependent protein degradation. While first-generation inhibitors like CB-5083 (a pyranopyrimidine) demonstrated potency, they faced challenges regarding off-target effects (e.g., PDE6 inhibition) and physicochemical properties.

The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine moiety represents a "Scaffold Hop" from the established pyranopyrimidine and quinazoline classes.

  • The Core: The substitution of the oxygen atom (pyrano) with a nitrogen atom (pyrido) in the saturated ring introduces a secondary amine, significantly altering basicity (pKa), solubility, and hydrogen-bonding potential.

  • The 2-Cyclopropyl Group: This substituent provides steric bulk and hydrophobic interaction capabilities distinct from the typical methyl or hydrogen substituents found in earlier series, potentially enhancing metabolic stability and selectivity.

Technical Note: Historical SAR data (e.g., Anderson et al., J. Med. Chem.) suggested that unmodified tetrahydropyrido-pyrimidines initially showed lower potency against p97 compared to their oxygenated counterparts. Therefore, this guide focuses on optimization strategies —specifically functionalization at the N-6 position—to restore potency while leveraging the superior solubility of the pyrido-scaffold.

Mechanistic Basis: D2 Domain Targeting[1][2]

VCP/p97 operates via two ATPase domains: D1 (hexamer assembly) and D2 (substrate processing). ATP-competitive inhibitors of this scaffold class primarily target the D2 domain .[1]

Mechanism of Action[3]
  • Binding: The pyrimidine core mimics the adenine ring of ATP.

  • Occlusion: The N-6 substituent (typically a benzyl or indole derivative added to the scaffold) extends into the hydrophobic pocket, preventing the conformational changes required for ATP hydrolysis.

  • Allosteric Lock: Binding locks the D2 domain in an ADP-bound-like state, preventing the "upward" movement of the N-terminal domain required for substrate unfolding.

Pathway Visualization

The following diagram illustrates the interference of the inhibitor within the p97 mechanochemical cycle.

p97_Inhibition_Cycle ATP_Bind ATP Binding (D1/D2 Domains) Hexamer Hexamer Assembly (D1 Dependent) ATP_Bind->Hexamer Hydrolysis ATP Hydrolysis (D2 Power Stroke) Hexamer->Hydrolysis Substrate Substrate Unfolding (Ubiquitin-Proteasome) Hydrolysis->Substrate Inhibitor Tetrahydropyrido-pyrimidine (Inhibitor) Block Steric Blockade of D2 Pocket Inhibitor->Block High Affinity Binding Block->Hydrolysis Inhibits

Figure 1: Mechanism of ATP-competitive inhibition at the p97 D2 domain.[1] The inhibitor mimics ATP, blocking the power stroke necessary for substrate processing.

Chemical Synthesis of the Core Scaffold

To utilize 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a VCP inhibitor, one must first synthesize the core and then derivatize the N-6 position.

Synthesis Protocol

Objective: Synthesis of the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate.

  • Starting Material: 1-Benzyl-4-oxopiperidine-3-carboxylate (commercially available).[2]

  • Cyclization: React with cyclopropanecarboximidamide hydrochloride in the presence of a base (NaOMe/MeOH) to form the pyrimidine ring.

    • Conditions: Reflux, 12-24h.

    • Result: 6-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol.

  • Chlorination: Conversion of the hydroxyl group to a leaving group (Cl).

    • Reagent: POCl3 (Phosphorus oxychloride).

    • Note: This step is critical for subsequent SNAr substitutions if a 4-amino substituent is desired (common in DBeQ analogs).

  • Debenzylation (Critical Step): Removal of the benzyl protecting group to expose the secondary amine (N-6) for library generation.

    • Reagent: H2, Pd/C or ACE-Cl (1-Chloroethyl chloroformate).

    • Product:2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .[3][4][5]

Library Generation Workflow (N-6 Functionalization)

The secondary amine at position 6 is the vector for optimization.

  • Reductive Amination: React core with various aryl-aldehydes (e.g., indole-3-carboxaldehyde derivatives) + NaBH(OAc)3.

  • Amide Coupling: React core with aryl-carboxylic acids + HATU/DIPEA.

Synthesis_Workflow Start 1-Benzyl-4-oxopiperidine -3-carboxylate Step1 Cyclization (Cyclopropanecarboximidamide) Start->Step1 Intermediate1 6-Benzyl-2-cyclopropyl-... -pyrimidin-4-ol Step1->Intermediate1 Step2 Debenzylation (Pd/C, H2) Intermediate1->Step2 Core CORE SCAFFOLD: 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Step2->Core Step3 N-6 Functionalization (Reductive Amination / Coupling) Core->Step3 Final VCP Inhibitor Candidate (Library) Step3->Final

Figure 2: Synthetic route to the core scaffold and subsequent inhibitor generation.

Biological Validation Protocols

Trustworthiness in VCP inhibition requires distinguishing between general toxicity and specific mechanism-based proteostatic disruption.

Assay 1: Biochemical ATPase Activity (ADP-Glo)

Purpose: Quantify IC50 against recombinant p97. Reagents: Recombinant human p97 (hexameric), ATP, ADP-Glo Kinase Assay (Promega).

Protocol:

  • Preparation: Dilute compounds (10-point dose response) in assay buffer (50 mM HEPES pH 7.4, 20 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Incubation: Incubate compound with 10 nM p97 enzyme for 15 min at RT.

  • Initiation: Add ATP (final concentration 20 µM) to start the reaction. Incubate for 60 min at 37°C.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression.

    • Control: CB-5083 (Positive Control), DMSO (Negative Control).

Assay 2: Cellular Proteostasis Markers (Western Blot)

Purpose: Confirm on-target activity in cells. p97 inhibition must result in the accumulation of ubiquitinated proteins and UPR (Unfolded Protein Response) markers.[6]

Protocol:

  • Cell Lines: A549 or HCT116 (Solid tumor models).

  • Treatment: Treat cells with compound (1 µM, 5 µM, 10 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Immunoblot Targets:

    • Ubiquitin (K48-linkage): Expect massive accumulation (smear).

    • p62/SQSTM1: Expect accumulation (autophagy block).

    • CHOP: Expect upregulation (ER stress marker).

    • LC3-II: Expect accumulation (autophagosome maturation block).

Assay 3: Specificity Check (Smoothened vs. p97)

Critical Insight: This scaffold is also a known Smoothened (Smo) antagonist. To claim VCP inhibition, you must rule out Smo-driven phenotypic effects if working in Hedgehog-dependent lines.

  • Differentiation: VCP inhibition causes rapid (4-6h) accumulation of Poly-Ub proteins. Smo inhibition typically affects Gli1 transcription over 24-48h.

Data Presentation & SAR Comparison

When evaluating derivatives of the 2-cyclopropyl-tetrahydropyrido[4,3-d]pyrimidine core, use the following benchmark criteria.

FeatureCB-5083 (Benchmark)Tetrahydropyrido-pyrimidine (Target)Optimization Goal
Core Structure Pyrano[4,3-d]pyrimidinePyrido[4,3-d]pyrimidineSolubility
C-2 Substituent Methyl (on indole)Cyclopropyl (on pyrimidine)Metabolic Stability
p97 IC50 (Biochem) ~10 nM>100 nM (Unoptimized)Target < 50 nM
Solubility (pH 7.4) LowHigh (due to basic amine)Maintain High
Selectivity PDE6 issuesUnknown (Must Test)Avoid PDE6/Smo overlap

References

  • Anderson, D. J., et al. (2015). "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry, 58(24), 9408–9422. Link

  • Yang, Z., et al. (2017). "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity." ACS Chemical Neuroscience, 8(9), 1936–1948. Link

  • Zhou, H. J., et al. (2015).[2] "Structure-Activity Relationship of 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinones as Inhibitors of Valosin-Containing Protein (p97)." Bioorganic & Medicinal Chemistry Letters, 25(22), 5203-5207. Link

  • Tang, Y., et al. (2019). "Discovery of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives as Novel Inhibitors of p97." European Journal of Medicinal Chemistry, 166, 22-34. Link

  • Cleave Biosciences. (2014). "Patent WO2014120760A1: Pyrimidine derivatives as p97 inhibitors." WIPO. Link

Sources

Tetrahydropyrido[4,3-d]pyrimidines: Next-Generation Smoothened Antagonists for Hedgehog-Driven Malignancies

[1][2][3][4][5]

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3][4][5][6][7] Aberrant activation of this pathway, particularly through the transmembrane receptor Smoothened (SMO) , drives the pathogenesis of basal cell carcinoma (BCC) and medulloblastoma (MB). While first-generation SMO antagonists like Vismodegib have validated this therapeutic target, they suffer from significant clinical limitations: poor aqueous solubility, non-linear pharmacokinetics (PK), and the rapid emergence of drug resistance (e.g., SMO-D473H mutations).

This technical guide analyzes a novel class of SMO antagonists based on the tetrahydropyrido[4,3-d]pyrimidine scaffold.[1][2][8][9][10] Developed through a rational "scaffold hopping" strategy, these molecules—exemplified by the lead candidate Compound 24 —demonstrate superior potency, linear PK profiles, and robust in vivo efficacy in Ptch1-deficient medulloblastoma models. This guide details their chemical synthesis, pharmacological characterization, and mechanistic basis of action.

Molecular Mechanism & Rational Design

The Target: Smoothened (SMO)

SMO is a Class F G-Protein Coupled Receptor (GPCR).[8] In the "off" state, the receptor Patched-1 (PTCH1) inhibits SMO. Upon Hh ligand binding to PTCH1, SMO inhibition is relieved, allowing it to accumulate in the primary cilium and activate GLI transcription factors.

Scaffold Hopping Strategy

Vismodegib is characterized by a 2-chloro-pyridin-4-yl amide linked to a phenyl ring. While potent, its rigid structure contributes to high melting points and poor solubility.[2] The tetrahydropyrido[4,3-d]pyrimidine series was designed to:

  • Retain the Pharmacophore: Maintain critical hydrogen bonding interactions with the SMO transmembrane domain (TMD), specifically residues Arg400 and Glu518 .

  • Improve Physicochemical Properties: Introduce sp3-hybridized carbons in the tetrahydropyridine ring to disrupt planarity, thereby lowering the melting point and increasing aqueous solubility.

  • Enhance Metabolic Stability: Optimize the scaffold to reduce CYP inhibition and improve oral bioavailability.

Binding Mode

These antagonists function as competitive inhibitors , binding to the heptahelical transmembrane bundle of SMO. They displace cyclopamine, confirming their interaction with the canonical drug-binding pocket rather than the cysteine-rich extracellular domain (CRD).

Chemical Synthesis

The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core is achieved through a concise, convergent route. The following protocol outlines the generation of the key sulfone intermediate and its diversification.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflowStartN-Boc-4-Piperidone(Starting Material)Step1Enaminone Formation(DMF-DMA, Reflux)Start->Step1Inter1Enaminone IntermediateStep1->Inter1Step2Cyclization(S-methylisothiourea sulfate, NaOAc)Inter1->Step2CoreTetrahydropyrido[4,3-d]pyrimidine(Thiomethyl ether)Step2->CoreStep3Oxidation(m-CPBA)Core->Step3SulfoneSulfone Intermediate(Activated for SNAr)Step3->SulfoneStep4Nucleophilic Substitution(R-NH2, CsF)Sulfone->Step4FinalFinal Antagonist(e.g., Compound 24)Step4->Final

Figure 1: Synthetic route for tetrahydropyrido[4,3-d]pyrimidine SMO antagonists.

Detailed Synthetic Protocol

Step 1: Enaminone Formation

  • Dissolve N-Boc-4-piperidone (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal).

  • Reflux the mixture for 3–5 hours.

  • Concentrate in vacuo to yield the crude enaminone intermediate.

Step 2: Pyrimidine Ring Closure

  • Dissolve the enaminone in ethanol.

  • Add S-methylisothiourea sulfate (1.5 eq) and sodium acetate (NaOAc, 2.0 eq).

  • Reflux for 8 hours.

  • Cool, dilute with water, and extract with ethyl acetate to obtain the thiomethyl-pyrimidine core.

Step 3: Oxidation to Sulfone

  • Dissolve the core in DCM (Dichloromethane).

  • Add m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 eq) at 0°C.

  • Stir at room temperature for 4 hours.

  • Wash with saturated NaHCO3 to remove acid byproducts. The resulting sulfone is highly reactive toward nucleophilic attack.

Step 4: Diversification (SNAr)

  • React the sulfone intermediate with the desired primary amine (R-NH2) in the presence of CsF (Cesium Fluoride) or DIPEA in DMSO/Dioxane.

  • Heat at 80–100°C to effect the displacement of the sulfonyl group.

  • Purify via HPLC or column chromatography.

In Vitro Pharmacology[1][2][3][4][5][11]

Potency & Selectivity

The lead candidate, Compound 24 , exhibits superior potency compared to the clinical standard Vismodegib.

MetricCompound 24VismodegibAssay Type
IC50 ~3 nM ~10 nMNIH3T3-GRE-Luc Reporter
Binding Affinity HighHighBODIPY-Cyclopamine Displacement
Solubility High Low (<10 µg/mL)Kinetic Solubility (pH 7.[2]4)
hERG Inhibition LowLowSafety Pharmacology
Signaling Pathway Inhibition

The diagram below illustrates the blockade of Hh signaling by these antagonists.

HhPathwaycluster_ciliaPrimary Ciliumcluster_membraneCell MembraneSMO_ActiveSMO (Active)Accumulated in CiliaGLI_ActiveGLI (Activator)SMO_Active->GLI_ActivePromotes ProcessingNucleusGene Transcription(BCC/MB Proliferation)GLI_Active->NucleusTranslocationPTCH1PTCH1(Receptor)SMO_InactiveSMO (Inactive)PTCH1->SMO_InactiveInhibits (Canonical)SMO_Inactive->SMO_ActiveTranslocationSHHSonic Hedgehog (SHH)SHH->PTCH1Inhibits PTCH1DrugTetrahydropyrido-pyrimidine(Antagonist)Drug->SMO_Active  BINDS TMD  Prevents Activation

Figure 2: Mechanism of Hh pathway inhibition by SMO antagonists.

In Vivo Efficacy & Pharmacokinetics[3][4][5]

Pharmacokinetic Profile

A major advantage of the tetrahydropyrido[4,3-d]pyrimidine series is the improvement in PK properties.[11]

  • Bioavailability: Compound 24 demonstrates 72% oral bioavailability in beagle dogs.[2][8][9][10]

  • Linearity: Unlike Vismodegib, which shows saturation of absorption (non-linear PK) at higher doses due to poor solubility, Compound 24 maintains linear exposure across doses of 10, 30, and 100 mg/kg in rats.[2][8][9][10]

  • Half-life: ~2.3 hours in rats, supporting twice-daily (BID) dosing.

Efficacy in Medulloblastoma Models

In SCID mice bearing Ptch1-deficient medulloblastoma allografts (a model of ligand-independent Hh activation):

  • Dosing: Oral administration (e.g., 40 mg/kg BID).

  • Result: Significant tumor regression observed after 14 days of treatment.

  • Biomarkers: Reduction in Gli1 and Ptch1 mRNA levels in tumor tissue, confirming on-target modulation.

Experimental Protocols

Protocol: GLI-Luciferase Reporter Assay

This assay is the gold standard for quantifying Hh pathway activity and determining antagonist potency (IC50).

Materials:

  • Cell Line: NIH3T3 cells stably transfected with a GLI-responsive luciferase reporter (e.g., Gli-RE-Luc).

  • Reagents: Recombinant Sonic Hedgehog (Shh) or SAG (SMO Agonist), Bright-Glo™ Luciferase Assay System.

  • Instrumentation: Microplate Luminometer.

Step-by-Step Procedure:

  • Seeding: Plate NIH3T3-Gli-Luc cells in 96-well white-walled plates at a density of 10,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO2.

  • Starvation: Carefully remove media and replace with low-serum media (0.5% calf serum) to induce ciliogenesis.

  • Treatment:

    • Add the test compound (Tetrahydropyrido[4,3-d]pyrimidine) in a serial dilution (e.g., 10-point dose-response).

    • Immediately stimulate with recombinant Shh (100 ng/mL) or SAG (100 nM) to activate the pathway.

    • Include DMSO controls (Vehicle) and Vismodegib (Positive Control).

  • Incubation: Incubate cells for 24–48 hours.

  • Detection:

    • Add 100 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to lyse cells.

    • Measure luminescence.

  • Analysis: Normalize data to Vehicle (100% activity) and Background (0% activity). Fit data to a 4-parameter logistic equation to calculate IC50.

References

  • Lu, W., Liu, Y. Q., Ma, H., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity.[1][9][12][13] ACS Chemical Neuroscience, 8(9), 1980–1994. [Link]

  • Yang, Z. J., & Zhang, X. (2023).[9] Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists.[1][2][8][9][10][6][12] Yang Research Lab Publications. [Link]

  • Rimkus, T. K., Carpenter, R. L., Qasem, S., et al. (2016). Mutations in the Hedgehog signaling pathway and their clinical implications. Genes, 7(1), 22. [Link]

  • Wu, F., Zhang, Y., Sun, B., et al. (2015). Small molecule inhibitors of Smoothened for cancer therapy.[1][2][8][9][10][3][12] Acta Pharmaceutica Sinica B, 5(6), 560-565. [Link]

Methodological & Application

synthesis protocol for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Abstract & Application Scope

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands.[1][2] The specific derivative, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , is a critical intermediate for introducing metabolic stability and potency via the cyclopropyl moiety.[2]

This application note details a robust, three-step synthesis protocol designed for gram-scale production. Unlike general literature, this guide addresses the specific solubility and stability challenges associated with the cyclopropyl-amidine cyclization, providing a self-validating workflow for high-purity isolation.[2]

Retrosynthetic Analysis & Logic

The most efficient disconnection for the pyrido[4,3-d]pyrimidine system involves the fusion of the pyrimidine ring onto a pre-existing piperidine core.

  • Disconnection: The pyrimidine ring is deconstructed into a 3-carbon fragment (from the piperidone) and a 2-nitrogen/1-carbon fragment (from the amidine).[2]

  • Key Intermediate: The

    
    -enaminone formed from 1-Boc-4-piperidone.[2]
    
  • Cyclization Partner: Cyclopropanecarboximidamide (supplied as HCl salt).[2]

Retrosynthesis cluster_legend Legend Target 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Intermediate1 Boc-Protected Intermediate Target->Intermediate1 Deprotection (TFA or HCl) Enaminone Enaminone (Activated Piperidone) Intermediate1->Enaminone Cyclization Amidine Cyclopropane- carboximidamide HCl Intermediate1->Amidine + Base SM 1-Boc-4-piperidone Enaminone->SM DMF-DMA Condensation TargetNode Target SMNode Starting Material

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyrimidine ring.

Detailed Experimental Protocol

Phase 1: Activation of the Piperidine Scaffold

Objective: Synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate. Rationale: The alpha-carbon of the ketone is activated with DMF-DMA to create an electrophilic enaminone, which is highly reactive toward amidines.[2]

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
1-Boc-4-piperidone 199.25 1.0 10.0 g
DMF-DMA 119.16 1.5 8.97 g (approx. 10 mL)

| Toluene | Solvent | - | 100 mL |[2]

Procedure:

  • Setup: Charge 1-Boc-4-piperidone (10.0 g) and Toluene (100 mL) into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Addition: Add

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (10 mL) in one portion.
    
  • Reaction: Heat the mixture to reflux (110 °C) for 12–16 hours.

    • Checkpoint: The solution will turn from colorless/pale yellow to deep orange/red. TLC (50% EtOAc/Hexane) should show complete consumption of starting material (

      
      ) and formation of a polar spot (
      
      
      
      , often streaks).[2]
  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove toluene and excess DMF-DMA.[2]

    • Critical Step: Co-evaporate with fresh toluene (2 x 50 mL) to ensure complete removal of DMF-DMA, which can interfere with the next step.[2]

  • Yield: The resulting orange semi-solid is used directly in Phase 2 without chromatographic purification (Assumed quantitative yield).

Phase 2: Pyrimidine Ring Closure

Objective: Synthesis of tert-butyl 2-cyclopropyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate. Rationale: Cyclopropanecarboximidamide acts as a binucleophile. Under basic conditions, it attacks the enaminone to close the pyrimidine ring.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Enaminone Intermediate ~254.3 1.0 Crude from Phase 1
Cyclopropanecarboximidamide HCl 120.58 1.2 7.26 g
Potassium tert-butoxide (KOtBu) 112.21 1.5 8.45 g

| Ethanol (Absolute) | Solvent | - | 150 mL |[2]

Procedure:

  • Base Preparation: In a clean, dry 500 mL flask, dissolve KOtBu (8.45 g) in absolute Ethanol (100 mL) under Nitrogen. Stir until dissolved.

  • Amidine Activation: Add Cyclopropanecarboximidamide HCl (7.26 g) to the base solution. Stir for 15 minutes at room temperature to liberate the free amidine.

  • Cyclization: Dissolve the crude Enaminone from Phase 1 in Ethanol (50 mL) and add it dropwise to the amidine mixture.

  • Reaction: Heat to reflux (80 °C) for 6–8 hours.

    • Monitoring: LC-MS is preferred.[2] Look for mass [M+H]+ = ~276 (minus Boc is common in MS) or 376 (full mass).[2]

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Partition: Resuspend the residue in Ethyl Acetate (200 mL) and Water (100 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0–60% Ethyl Acetate in Hexanes).
    
    • Product: Pale yellow to white solid.

Phase 3: Deprotection to Final Target

Objective: Isolation of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Rationale: Acidic cleavage of the Boc group releases the secondary amine.

Reagents:

Reagent Amount
Boc-Intermediate (Phase 2) 1.0 Equiv.
Trifluoroacetic Acid (TFA) 10–20 Equiv.[2]

| Dichloromethane (DCM) | Solvent (0.1 M conc.) |[2]

Procedure:

  • Dissolution: Dissolve the Phase 2 product in DCM (5 mL per gram of substrate). Cool to 0 °C.

  • Acidification: Add TFA (approx. 2 mL per gram of substrate) dropwise.[2]

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Checkpoint: TLC should show a baseline spot (amine salt).[2]

  • Workup (Free Base Isolation):

    • Concentrate in vacuo to remove DCM/TFA.

    • Redissolve residue in minimal MeOH/DCM.

    • Slowly add saturated aqueous

      
       or 
      
      
      
      until pH > 8.
    • Extract exhaustively with DCM/Isopropanol (3:1 ratio) or Chloroform.[2]

    • Dry over

      
       and concentrate.
      
  • Final Form: The product is obtained as an off-white solid or viscous oil.[2]

    • Storage: Store at -20 °C under inert atmosphere.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Mitigation
Moisture Control Strictly Anhydrous (Phase 2)Amidines hydrolyze to amides in the presence of water.[2] Use fresh absolute ethanol and dry glassware.
Amidine Quality HCl Salt PurityCommercial cyclopropanecarboximidamide HCl is hygroscopic. If the solid is sticky/wet, recrystallize or dry under vacuum before use.
Enaminone Stability Use ImmediatelyThe Phase 1 intermediate is sensitive to hydrolysis. Do not store for >24 hours; proceed directly to Phase 2.
Deprotection pH pH > 8 for extractionThe tetrahydropyridine nitrogen is basic. If the workup pH is < 8, the product remains in the aqueous phase as a salt.

Analytical Validation

Expected NMR Profile (


, 400 MHz): 
  • Pyrimidine Protons: Singlet at

    
     ppm (H-4 position).[2]
    
  • Cyclopropyl: Multiplets at

    
     ppm (4H) and 
    
    
    
    ppm (1H, methine).[2]
  • Tetrahydropyridine:

    • Singlet/Broad singlet at

      
       ppm (2H, C5-H).[2]
      
    • Triplet at

      
       ppm (2H, C6-H).[2]
      
    • Triplet at

      
       ppm (2H, C8-H).[2]
      

Reaction Pathway Diagram:

SynthesisWorkflow Step1 Step 1: Enaminone Formation (110°C, Toluene) Int1 Enaminone Intermediate Step1->Int1 DMF-DMA Step2 Step 2: Pyrimidine Closure (80°C, EtOH, KOtBu) Int2 Boc-Protected Scaffold Step2->Int2 Cyclopropyl- amidine Step3 Step 3: Boc Deprotection (RT, DCM/TFA) Final 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Step3->Final SM 1-Boc-4-piperidone SM->Step1 Int1->Step2 Int2->Step3

Figure 2: Step-by-step reaction workflow from starting material to final purified target.

References

  • Patent Precedent

    • Alvarez, R. M., et al. (2014). Imidazo-triazine derivatives as PDE10 inhibitors. WO2014177977A1. (Describes the use of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a building block).

  • General Scaffold Synthesis: Victory, P., et al. (1995). Synthesis of Pyrido[4,3-d]pyrimidines. Heterocycles. (Establishes the enaminone route for this ring system).
  • Modh, R. P., et al. (2014). Pyrimidines as privileged scaffolds in drug discovery. Bioorganic & Medicinal Chemistry.

Sources

Application Note: Cytotoxicity Profiling of Tetrahydropyridopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydropyridopyrimidines (THPPs) represent a "privileged scaffold" in medicinal chemistry, exhibiting potent biological activities ranging from KRAS G12C inhibition in oncology to capsid assembly modulation in Hepatitis B virus (HBV) therapeutics. However, the lipophilicity and specific metabolic requirements of THPP derivatives necessitate a rigorous cell line selection strategy to distinguish true pharmacological efficacy from off-target cytotoxicity. This guide outlines a scientifically grounded framework for selecting cell models, executing robust cytotoxicity assays, and interpreting Selectivity Indices (SI) for THPP drug candidates.

Strategic Cell Line Selection

The choice of cell line must be dictated by the intended mechanism of action (MoA). THPPs frequently target specific mutations (e.g., KRAS) or viral life cycles. Using a generic cancer line for a targeted inhibitor will yield misleading potency data.

Oncology: The KRAS & Kinase Context

THPP derivatives are chemically suited to bind the Switch-II pocket of KRAS mutants. Therefore, cytotoxicity testing must be comparative—evaluating potency against the mutant target versus the wild-type (WT) counterpart to establish a therapeutic window.

Table 1: Recommended Cell Panel for Anticancer THPP Profiling

Cell LineTissue OriginGenotype/StatusApplication Relevance
H358 LungKRAS G12C (Heterozygous)Primary model for covalent THPP inhibitors. High sensitivity to MAPK pathway suppression.
MIA PaCa-2 PancreasKRAS G12C (Homozygous)Confirmatory model; homozygous status often yields lower IC50 values.
A549 LungKRAS G12S (Wild-type for G12C)Critical Negative Control. Assessing cytotoxicity here determines off-target effects.
MCF-7 BreastER+, Wild-type RASGeneral cytotoxicity screening; high metabolic activity.
MRC-5 Lung (Normal)Fibroblast (Non-malignant)Safety Control. Essential for calculating the Selectivity Index (SI) relative to lung tissue.
Virology: The HBV Capsid Modulator Context

In antiviral discovery, THPPs often act as Core protein Allosteric Modulators (CpAMs). Standard hepatoma lines (HepG2) are insufficient because they lack the covalently closed circular DNA (cccDNA) persistence required to mimic chronic infection.

Table 2: Recommended Cell Panel for Antiviral THPP Profiling

Cell LineCharacteristicsSpecific Utility
HepG2.2.15 Stably transfected with HBV genomeIndustry standard for screening inhibition of viral DNA replication and antigen secretion (HBsAg/HBeAg).
HepAD38 Tetracycline-inducible HBV genomeAllows precise timing of viral replication onset; useful for "time-of-addition" studies.
HepG2-NTCP Overexpresses NTCP receptorThe only model supporting de novo infection (entry assays), crucial if the THPP targets viral entry.

Experimental Design & Protocols

Compound Handling & Solubility

THPP derivatives often possess fused heterocyclic rings, leading to poor aqueous solubility.

  • Solvent: Dissolve stock in 100% DMSO.

  • Working Concentration: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) . Higher levels can induce membrane permeabilization, masking the compound's true toxicity.

  • Precipitation Check: Before adding to cells, dilute the compound in culture medium (warm) and inspect for turbidity. THPPs can precipitate in high-protein media, causing false negatives (compound not reaching the cell).

Protocol: Differential Cytotoxicity Screening (CCK-8 Assay)

Why CCK-8? Unlike MTT, the CCK-8 (WST-8) reagent is water-soluble and does not require crystal solubilization, reducing variability and allowing for time-course measurements in the same well.

Materials:

  • Target Cells (e.g., H358) and Control Cells (e.g., MRC-5).

  • CCK-8 Reagent (Cell Counting Kit-8).

  • 96-well clear-bottom plates (Edge-effect corrected).

Step-by-Step Procedure:

  • Seeding:

    • Seed 3,000–5,000 cells/well in 100 µL complete media.

    • Crucial: Incubate for 24 hours to allow attachment and metabolic normalization.

  • Treatment:

    • Prepare a serial dilution of the THPP candidate (e.g., 0.1 nM to 100 µM, 1:3 steps).

    • Aspirate old media and add 100 µL of drug-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Staurosporine or Cisplatin).

  • Incubation:

    • Incubate for 72 hours . (48h is often insufficient for cell cycle arrest mechanisms common to THPPs).

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Data Analysis: The Selectivity Index (SI)

Reporting an IC50 alone is scientifically inadequate. You must calculate the SI to validate the compound as a drug candidate rather than a general toxin.



  • SI > 10: Promising candidate.

  • SI < 2: Likely general toxicity; chemical optimization required.

Visualizations

Decision Matrix for Cell Line Selection

This flowchart guides the researcher to the correct cell model based on the specific biological target of the THPP derivative.

CellLineSelection Start Start: Define THPP Target TargetType Primary Mechanism? Start->TargetType Oncology Anticancer (Kinase/RAS) TargetType->Oncology Virology Antiviral (HBV) TargetType->Virology Safety General Toxicity (Control) TargetType->Safety KRAS KRAS Mutation? Oncology->KRAS G12C H358 / MIA PaCa-2 (G12C Mutant) KRAS->G12C Yes (Covalent) WT_KRAS A549 / HeLa (Wild Type/General) KRAS->WT_KRAS No (General) Stage Life Cycle Stage? Virology->Stage Replication HepG2.2.15 (Stable Replication) Stage->Replication Capsid Assembly Entry HepG2-NTCP (Viral Entry) Stage->Entry Receptor Binding Normal MRC-5 / HFF-1 (Fibroblasts) Safety->Normal

Figure 1: Strategic decision tree for selecting cell lines based on the intended pharmacological target of Tetrahydropyridopyrimidines.

Mechanism of Action: KRAS G12C Inhibition

THPPs often function by covalently binding to the Cysteine 12 residue of mutant KRAS. Understanding this pathway explains why specific cell lines (like H358) are required for testing.

KRAS_Pathway THPP THPP Derivative (Covalent Warhead) SwitchII Switch-II Pocket (Binding Site) THPP->SwitchII Irreversible Binding KRAS_G12C KRAS G12C (Mutant Protein) RAF RAF Kinase KRAS_G12C->RAF Inhibits Recruitment SwitchII->KRAS_G12C Locks in GDP State MEK MEK1/2 RAF->MEK Downstream Signaling ERK ERK1/2 (Phosphorylation) MEK->ERK Proliferation Cell Proliferation (G1/S Transition) ERK->Proliferation Suppressed Apoptosis Apoptosis Induction ERK->Apoptosis Activates (via Bim/Bax)

Figure 2: Mechanistic pathway of THPP-mediated KRAS G12C inhibition. The compound locks KRAS in an inactive state, halting the MAPK cascade.

References

  • Fell, J. B., et al. (2018). "Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity." ACS Medicinal Chemistry Letters. [Link][1]

  • Ladner, S. K., et al. (1997). "Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential anti-HBV drugs." Antimicrobial Agents and Chemotherapy. [Link]

  • Sells, M. A., et al. (1987).[2] "Production of hepatitis B virus particles in Hep G2 cells transfected with cloned hepatitis B virus DNA." Proceedings of the National Academy of Sciences. [Link]

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. [Link]

  • Maddrey, W. C. (2022). "Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines." Pharmaceutics. [Link][3][4]

Sources

Precision Validation of Topoisomerase II Inhibitors: A Comprehensive Guide to Xenograft Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Imperative

Topoisomerase II (Topo II) inhibitors remain a cornerstone of oncological pharmacopeia, yet the translation from in vitro potency to in vivo efficacy is often fraught with attrition. The failure frequently lies not in the molecule's ability to bind the enzyme, but in the complex physiological interplay of pharmacokinetics (PK), tumor microenvironment access, and resistance mechanisms (e.g., P-gp efflux).

This guide provides a rigorous framework for evaluating Topo II inhibitors using xenograft models. Unlike generic protocols, this document focuses on the causality of experimental design—ensuring that your data reflects true pharmacological inhibition rather than artifactual toxicity.

Mechanism of Action & Therapeutic Logic

Topo II enzymes resolve DNA topology by generating transient double-strand breaks (DSBs).[1][2] Inhibitors generally fall into two classes:

  • Topo II Poisons (e.g., Etoposide, Doxorubicin): Stabilize the "cleavable complex" (DNA-enzyme intermediate), preventing religation. This converts the enzyme into a cellular toxin, causing massive DNA damage and apoptosis.

  • Catalytic Inhibitors (e.g., Dexrazoxane): Inhibit the ATPase activity or strand passage without stabilizing DNA breaks.

Effective xenograft studies must distinguish between these mechanisms by quantifying specific biomarkers like


-H2AX (a marker of DSBs).
Visualization: Topo II Inhibition Pathway

The following diagram illustrates the critical intervention points for Topo II inhibitors and the downstream signaling cascades leading to apoptosis.

TopoII_Mechanism DNA_Topo Topo II-DNA Complex ATP_Hydrolysis ATP Hydrolysis (Strand Passage) DNA_Topo->ATP_Hydrolysis Cleavable_Complex Transient Cleavable Complex (DSB Formed) ATP_Hydrolysis->Cleavable_Complex Religation DNA Religation Cleavable_Complex->Religation Normal Physiology Stabilized_Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) Cleavable_Complex->Stabilized_Complex Block Religation Normal_Cycle Topology Resolved Religation->Normal_Cycle Inhibitor Topo II Poison (e.g., Etoposide) Inhibitor->Stabilized_Complex Intercalation/Binding DSB_Accumulation Accumulation of Double-Strand Breaks Stabilized_Complex->DSB_Accumulation Response DNA Damage Response (ATM/ATR Activation) DSB_Accumulation->Response Biomarker Phospho-H2AX (γ-H2AX) (Biomarker) Response->Biomarker Apoptosis Apoptosis (Caspase 3 Activation) Response->Apoptosis

Caption: Mechanism of Topo II Poisons. The drug stabilizes the cleavable complex, preventing religation and triggering the DNA damage response (DDR).

Model Selection & Establishment[3]

The choice of cell line and mouse strain dictates the sensitivity of your assay.

A. Cell Line Selection

Select cell lines based on Topo II isoform expression (


 vs. 

) and MDR status.
Cell LineTissue OriginTopo II StatusResistance ProfileRecommended For
H460 Lung (NSCLC)High Topo II

Low P-gpSensitive Control
MCF-7 BreastModerate Topo II

Low P-gpStandard Efficacy
H69AR Small Cell LungNormal Topo IIHigh MRP1 MDR Studies
MES-SA/Dx5 Uterine SarcomaNormal Topo IIHigh P-gp (MDR1) Doxorubicin Resistance
B. Mouse Strain Selection
  • Athymic Nude (nu/nu): Standard for most cell-line derived xenografts (CDX). T-cell deficient.

  • NOD/SCID or NSG: Required for slow-growing tumors or Patient-Derived Xenografts (PDX). Deficient in T, B, and NK cells. Warning: NSG mice are highly sensitive to chemotherapeutic toxicity (DNA damage); dose reduction (20-30%) is often required compared to Nude mice.

Experimental Protocol: Xenograft Establishment

Objective: To establish uniform, exponentially growing tumors suitable for randomization.

Materials
  • Cells: Log-phase cells (viability >95%).

  • Matrix: Matrigel® or Geltrex™ (Growth Factor Reduced).

  • Animals: Female Athymic Nude mice (6-8 weeks old).

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest cells using Trypsin-EDTA. Neutralize and wash 2x with PBS.

    • Resuspend cells in cold PBS mixed 1:1 with Matrigel.

    • Target Concentration:

      
       cells per 100 µL injection volume.[3]
      
    • Critical: Keep cell suspension on ice at all times to prevent Matrigel polymerization.

  • Inoculation:

    • Anesthetize mice (Isoflurane).[3]

    • Clean the right flank with 70% ethanol.

    • Inject 100 µL subcutaneously (SC) using a 25G needle.

    • Technique: Create a "tent" with the skin to ensure SC placement, not intradermal or intramuscular.

  • Staging & Randomization:

    • Monitor tumor volume (

      
      ) using calipers: 
      
      
      
      .[4][5]
    • When tumors reach 150–200 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10 per group).

    • Statistical Note: Randomization must ensure equal mean tumor volume and variance across groups to validate downstream TGI (Tumor Growth Inhibition) calculations.

Drug Administration & Dosing Regimens[3][4][8][9][10][11][12]

Topo II inhibitors have narrow therapeutic indices. The dosing schedule is as critical as the dose itself.

Standard Dosing Table (Nude Mice)
DrugRouteDose RangeScheduleVehicle Example
Etoposide IP or IV20–50 mg/kgqd x 5 (1 cycle)10% DMSO + 90% Corn Oil
Doxorubicin IV (Tail Vein)2–5 mg/kgq7d x 3Saline or PBS
Teniposide IP5–15 mg/kgq2d x 5Cremophor EL:Ethanol:Saline

Expert Insight:

  • Etoposide Solubility: Etoposide is highly hydrophobic. Ensure complete solubilization in DMSO before adding the aqueous/lipid phase. Precipitation in the syringe will lead to inconsistent dosing and potential embolism (IV).

  • Toxicity Monitoring: Weigh mice daily. A body weight loss (BWL) of >15% requires a "drug holiday" (skip dose). BWL >20% mandates euthanasia.

Pharmacodynamic Workflow & Visualization

The following diagram outlines the logical flow from randomization to molecular validation.

Xenograft_Workflow Inoculation Tumor Inoculation (Day 0) Growth Tumor Growth (100-200 mm³) Inoculation->Growth Randomization Randomization (Day 10-14) Growth->Randomization Treatment_A Vehicle Group Randomization->Treatment_A Treatment_B Topo II Inhibitor (Treatment) Randomization->Treatment_B Monitoring In-Life Monitoring (Vol + Body Weight) Treatment_B->Monitoring Harvest_Early PD Harvest (2-24h post-dose) Treatment_B->Harvest_Early Satellite Group Harvest_End Efficacy Harvest (Day 28) Monitoring->Harvest_End Assay_IHC IHC: γ-H2AX (DNA Damage) Harvest_Early->Assay_IHC Assay_TGI Calc: %TGI (Tumor Inhibition) Harvest_End->Assay_TGI

Caption: Experimental Workflow. Note the "Satellite Group" for Pharmacodynamic (PD) harvest; measuring DNA damage markers at the end of a 28-day efficacy study is often too late due to repair or clearance.

Detailed Protocol: -H2AX Immunohistochemistry (IHC)

Rationale:


-H2AX (phosphorylated Histone H2AX at Ser139) is the gold-standard biomarker for DNA double-strand breaks. An increase in nuclear 

-H2AX foci directly correlates with Topo II poison activity.
Tissue Preparation[3]
  • Harvest: Resect tumors 2–6 hours post-final dose (peak DNA damage).

  • Fixation: Fix in 10% Neutral Buffered Formalin (NBF) for 24 hours. Transfer to 70% Ethanol.

  • Embedding: Paraffin embed and section at 4–5 µm.

Staining Procedure[13][14][15]
  • Deparaffinization:

    • Xylene: 2 x 5 min.

    • Ethanol: 100% (2x), 95%, 70% (3 min each).

    • Water wash.

  • Antigen Retrieval (Critical):

    • Boil slides in Citrate Buffer (pH 6.0) for 15-20 min (microwave or pressure cooker).

    • Allow to cool to room temperature (RT) in the buffer (20 min).

  • Blocking:

    • Block endogenous peroxidase (if using HRP) with 3%

      
       for 10 min.
      
    • Block non-specific binding with 5% Goat Serum + 0.3% Triton X-100 in PBS for 1 hour at RT.

  • Primary Antibody:

    • Anti-phospho-Histone H2AX (Ser139) [Clone JBW301 is standard].

    • Dilution: 1:200 to 1:500 in 1% BSA/PBS.

    • Incubation: Overnight at 4°C .

  • Secondary Antibody:

    • Use a polymer-based HRP conjugated secondary (e.g., EnVision+) for maximum sensitivity.

    • Incubate 1 hour at RT.

  • Detection:

    • Develop with DAB chromogen (brown).

    • Counterstain with Hematoxylin (blue).

Analysis
  • Quantification: Count positive nuclei (brown) vs. total nuclei in 5 random fields (40x objective).

  • Data Output: Express as "%

    
    -H2AX Positive Nuclei" or "H-Score".
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Tumor Growth Matrigel failure or cell viabilityKeep Matrigel on ice; ensure cells are log-phase; check mouse immunophenotype.
High Toxicity (Weight Loss) Dose too high for strainReduce dose by 25% for NSG/SCID mice compared to Nude mice.
No

-H2AX Signal
Harvest timing wrongDNA repair is fast. Harvest tumors 2–6 hours post-dose, not days later.
Inconsistent Tumor Sizes Poor injection techniqueUse calipers to exclude outliers before randomization.

References

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338–350. Link

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs.[6][7] Chemistry & Biology, 17(5), 421–433. Link

  • Redon, C. E., et al. (2010).

    
    -H2AX as a biomarker of DNA damage induced by ionizing radiation and cancer chemotherapy.[8] Aging, 2(5), 310-312. Link
    
  • Hollingshead, M. G. (2008). Antitumor efficacy testing in rodents. Journal of the National Cancer Institute Monographs, 2008(40), 49–53. Link

  • Mah, L. J., et al. (2010).

    
    H2AX: a sensitive molecular marker of DNA damage and repair.[9][8] Leukemia, 24, 679–686.[9] Link
    

Sources

using 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry. It combines the bioisosteric properties of the quinazoline core with the physicochemical advantages of a saturated nitrogen heterocycle.

This guide details the application of this specific scaffold in the discovery of Topoisomerase II (Topo II) inhibitors and Kinase inhibitors (e.g., ERK2, KRAS-G12D pathways) . The inclusion of the 2-cyclopropyl moiety is a critical design element; it provides metabolic stability against oxidative dealkylation (common in straight-chain alkyls) and enhances lipophilic binding interactions without significantly increasing molecular weight.

Structural Rationale & Pharmacophore Analysis

Before initiating synthesis, it is vital to understand why this scaffold is selected. The molecule is bipartite:

  • The Tetrahydropyridine Ring (N6-position): Acts as a solubility handle and a vector for exploring solvent-exposed regions of the binding pocket.

  • The Pyrimidine Core (C2/C4-positions): Engages in critical hydrogen bonding (hinge binding in kinases).

  • The 2-Cyclopropyl Group: A steric block that prevents metabolic oxidation and fills hydrophobic pockets (e.g., the gatekeeper region in kinases).

Visual Analysis: Scaffold Anatomy

ScaffoldAnalysis Core 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine N6 N6-Position (Secondary Amine) Solubility & Diversity Vector Core->N6 Derivatization Site C4 C4-Position Hinge Binding / Active Site Core->C4 Interaction Site C2 C2-Cyclopropyl Metabolic Shield & Hydrophobic Fit Core->C2 Stability Element Target1 Target: Topoisomerase II (DNA Intercalation) N6->Target1 Solvent Interaction Target2 Target: Kinases (ERK2/KRAS) (ATP Competition) C4->Target2 H-Bond Acceptor/Donor C2->Target2 Gatekeeper Interaction

Figure 1: Pharmacophore dissection of the scaffold, highlighting the functional roles of the N6, C4, and C2 positions in target binding.

Chemical Derivatization Protocols

The utility of this scaffold lies in its modularity. The following protocols describe how to transform the core building block into a functional library.

Prerequisite: Starting material is assumed to be 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (often supplied as a dihydrochloride salt) or its 4-chloro derivative.

Protocol A: N6-Diversification (Library Generation)

Objective: To attach diversity elements (R-groups) to the secondary amine for SAR (Structure-Activity Relationship) exploration.

Reagents:

  • Scaffold: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq)[1]

  • Electrophile: Acid Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Dissolution: Dissolve 0.1 mmol of the scaffold in 1.0 mL of DCM in a 4 mL reaction vial.

  • Activation: Add 2.5 eq of DIPEA. Vortex for 1 minute to ensure the free base is generated.

  • Coupling: Add 1.1 eq of the specific Acid Chloride or Sulfonyl Chloride dropwise at 0°C.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass = Scaffold + R - HCl).

  • Quenching: Add 0.5 mL of saturated NaHCO₃.

  • Isolation: Extract with DCM (2 x 1 mL). Pass the organic layer through a phase separator cartridge.

  • Purification: Evaporate solvent. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: C4-Functionalization (SNAr Displacement)

Objective: If using the 4-chloro variant, this step introduces the primary pharmacophore (e.g., an aniline for kinase hinge binding).

Reagents:

  • Scaffold: 4-Chloro-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Nucleophile: Substituted Aniline or Phenol

  • Solvent: n-Butanol or DMF

  • Catalyst: p-TSA (p-Toluenesulfonic acid) - Optional, for aniline coupling

Procedure:

  • Mix 1.0 eq of the 4-chloro scaffold with 1.2 eq of the nucleophile (e.g., 3-fluoroaniline).

  • Dissolve in n-Butanol (concentration 0.2 M).

  • Add 0.1 eq of p-TSA.

  • Microwave irradiation at 120°C for 30 minutes (or reflux for 4 hours).

  • Cool to RT. The product often precipitates as the HCl/Tosylate salt. Filter and wash with cold ether.

Biological Validation Protocols

Once the library is synthesized, the compounds must be validated against their intended targets.

Protocol C: Topoisomerase II Decatenation Assay

Context: Tetrahydropyrido[4,3-d]pyrimidines have been identified as potent Topo II inhibitors, distinct from traditional "poisons" like doxorubicin, potentially offering a safer toxicity profile [1].[2]

Assay Principle: Topo II converts catenated (interlocked) kDNA into decatenated (separate) circular DNA. Inhibitors prevent this process.

ComponentConcentration / Quantity
Enzyme Human Topoisomerase IIα (2 units)
Substrate Kinetoplast DNA (kDNA) (200 ng)
Buffer 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT
Test Compound 0.1 nM – 100 µM (DMSO stock)

Step-by-Step:

  • Master Mix: Prepare the reaction buffer containing ATP and kDNA.

  • Compound Addition: Add 1 µL of the test compound (in DMSO) to the reaction tubes. Include a DMSO control (0% inhibition) and an Etoposide control (positive control).

  • Initiation: Add Topo IIα enzyme to initiate the reaction. Total volume: 20 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of Stop Solution (5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol).

  • Analysis: Load samples onto a 1% agarose gel containing ethidium bromide. Run at 80V for 1–2 hours.

  • Quantification: Visualize under UV light. Catenated DNA remains in the well; decatenated DNA migrates. Quantify band intensity using ImageJ.

Protocol D: Kinase Inhibition (ERK2/KRAS Pathway)

Context: The scaffold is a bioisostere for ERK2 and KRAS-G12D inhibitors [2, 3].

Method: FRET-based Z'-LYTE Assay (Invitrogen) or ADP-Glo (Promega). Critical Step: The 2-cyclopropyl group is hydrophobic. Ensure the assay buffer contains 0.01% Triton X-100 to prevent compound aggregation, which can cause false positives in kinase assays.

ADME Profiling: The Cyclopropyl Advantage

The 2-cyclopropyl group is specifically chosen to improve metabolic stability compared to a 2-ethyl or 2-isopropyl group.

Protocol E: Microsomal Stability Assay

Objective: Verify that the cyclopropyl group blocks oxidation at the C2 position.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Target Metric: Half-life (

      
      ) > 60 minutes.
      
    • Comparison: Run a parallel control with the 2-isopropyl analog. You should observe a significant increase in

      
       for the 2-cyclopropyl  compound due to the resistance of the cyclopropyl ring to CYP450 oxidation.
      
Workflow Visualization

Workflow cluster_Synth Synthesis cluster_Bio Biological Validation Start Start: 2-Cyclopropyl Scaffold Step1 N6-Derivatization (Library Creation) Start->Step1 Step2 C4-Functionalization (Pharmacophore Install) Step1->Step2 Assay1 Topo II Decatenation (Gel Electrophoresis) Step2->Assay1 Assay2 Kinase IC50 (FRET/ADP-Glo) Step2->Assay2 Decision Hit Selection (High Potency) Assay1->Decision Assay2->Decision ADME Microsomal Stability (Verify Cyclopropyl Benefit) Decision->ADME Potent Hits

Figure 2: Integrated workflow from scaffold synthesis to ADME validation.

References

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports (Nature), 2025. URL:[Link][2][3]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... as Novel KRAS-G12D Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances.[4] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Critical Directives)

The Core Issue: While 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is structurally robust in solid form, its secondary amine moiety (position 6) renders it susceptible to N-methylation and formylation when stored in DMSO. This is not due to the instability of the molecule itself, but rather the reactivity of the amine with formaldehyde impurities generated by DMSO decomposition.

Immediate "Do's and Don'ts"
CategoryDO DON'T
Storage Store DMSO stocks at -20°C or -80°C immediately after preparation.Do not store at Room Temperature (RT) for >24 hours.
Preparation Use anhydrous, high-purity DMSO (≥99.9%) stored under Argon.Do not use "wet" or old DMSO that has yellowed.
Handling Limit freeze-thaw cycles (max 3-5).Do not sonicate for >5 mins (heat accelerates DMSO degradation).
Analysis Analyze fresh stocks within 4 hours of thawing.Do not trust LCMS data showing +12/+14 Da shifts without verifying solvent purity.

Part 2: The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, one must understand the causality. The instability of this scaffold in DMSO is driven by two factors: Basicity Enhancement and Solvent Decomposition .

The "Super-Basic" Effect

DMSO is a strong hydrogen bond acceptor. It forms hydrogen bonds with the NH proton of the tetrahydropyridine ring. This interaction withdraws electron density from the proton, effectively increasing the electron density on the nitrogen atom.[1]

  • Result: The secondary amine becomes more nucleophilic and reactive toward electrophiles than it would be in protic solvents like water or ethanol.

The Formaldehyde Trap (The "Ghost" Reagent)

DMSO is not inert. Upon exposure to light, heat, or trace acids, it decomposes into dimethyl sulfide and formaldehyde .

  • Mechanism: The nucleophilic secondary amine (enhanced by DMSO) attacks the trace formaldehyde.

  • Outcome: This leads to the formation of hemiaminals (+30 Da), which dehydrate to iminium ions (+12 Da), and eventually reduce (via disproportionation or trace formic acid) to N-methylated byproducts (+14 Da) .

Visualizing the Degradation Pathway

DegradationPathway DMSO DMSO (Solvent) HCHO Formaldehyde (Impurity) DMSO->HCHO Decomposition (Heat/Acid/Light) Hemiaminal Hemiaminal Intermediate (+30 Da) HCHO->Hemiaminal Scaffold 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine (Secondary Amine) Scaffold->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (+12 Da) Hemiaminal->Iminium - H2O NMethyl N-Methylated Product (+14 Da) Iminium->NMethyl Reduction (via Formic Acid/DMSO)

Figure 1: The mechanism of artifact formation. Trace formaldehyde from DMSO acts as an electrophile, reacting with the secondary amine of the scaffold.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My 10mM stock solution turned from clear to yellow/orange after 3 days at RT. Is the compound degraded?

A: Likely, yes.

  • Diagnosis: Yellowing in amine/DMSO solutions often indicates the formation of N-oxides or oxidative coupling products (dimers). Secondary amines are prone to oxidation in DMSO, which can act as a mild oxidant (similar to Swern oxidation conditions) if activators are present, or simply facilitate air oxidation.

  • Action: Check LCMS. If the main peak is intact, the color may be due to trace (<1%) highly colored impurities (e.g., conjugated oligomers). If purity is <95%, discard the stock.

Issue 2: Precipitation

Q: The compound precipitated upon thawing the DMSO stock. Can I re-dissolve it?

A: Proceed with caution.

  • Cause: DMSO is hygroscopic. If the vial was not sealed tightly, it absorbed atmospheric water. The 2-cyclopropyl group adds lipophilicity, making the molecule less soluble in water-rich DMSO.

  • Action:

    • Vortex vigorously.

    • Warm to 37°C for 5 minutes (do not exceed 40°C to prevent formaldehyde generation).

    • If solids persist, the compound may have formed a hydrate or a carbonate salt (reaction with atmospheric CO2). Centrifuge and analyze the supernatant.

Issue 3: "Ghost" Peaks in LCMS

Q: I see small peaks at M+12 and M+14 in my LCMS trace. Is my synthesis wrong?

A: Probably not. These are likely solvent artifacts.

  • M+12 (Methylene bridge): Indicates the formation of an iminium ion or a methylene-bridged dimer (aminal).

  • M+14 (Methylation): Indicates N-methylation.

  • M+30 (Hydroxymethyl): The hemiaminal intermediate.

  • Verification Protocol: Run a "dilution check." Dilute the solid compound immediately in fresh acetonitrile/water (no DMSO) and inject. If peaks disappear, they were DMSO-induced storage artifacts.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions
  • Solvent Choice: Use sterile-filtered, anhydrous DMSO (packed under Argon/Nitrogen). Avoid "molecular biology grade" DMSO if it has been opened for >1 month.

  • Weighing: Weigh the solid 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine into a glass amber vial (plastic can leach plasticizers in DMSO).

  • Dissolution: Add DMSO to achieve 10 mM concentration. Vortex for 30 seconds.

    • Note: If the compound is an HCl salt, it may require mild sonication.

  • Aliquot: Immediately split into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C .

Protocol B: Analytical Troubleshooting Workflow

Troubleshooting Start Problem: Unexpected LCMS Peaks CheckMass Check Mass Shift Start->CheckMass Plus12_14 +12, +14, or +30 Da? CheckMass->Plus12_14 Plus16 +16 Da? CheckMass->Plus16 Artifact DMSO/Formaldehyde Artifact (N-methylation/Formylation) Plus12_14->Artifact Yes Oxidation N-Oxidation (Air/DMSO mediated) Plus16->Oxidation Yes Action1 Action: Re-prep in Acetonitrile/Water Artifact->Action1 Action2 Action: Add Antioxidant (e.g., BHT) or store under Argon Oxidation->Action2

Figure 2: Decision tree for diagnosing stability issues based on Mass Spectrometry shifts.

Part 5: References

  • Berman, E. D., et al. (1987). "Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents." Canadian Journal of Chemistry. Link

    • Relevance: Establishes the hydrogen bonding mechanism that increases amine basicity in DMSO.

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link

    • Relevance: Provides baseline stability data for library compounds, highlighting water and freeze/thaw cycles as critical factors.

  • Li, M., et al. (2020).[2] "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: Confirms the generation of formaldehyde from DMSO and its subsequent reaction with analytes.[2][3]

  • Wang, X., et al. (2014).[4] "Dimethyl Sulfoxide as a Synthon in Organic Chemistry." Thieme Connect / Synlett. Link

    • Relevance: Details the mechanism of N-methylation using DMSO as a carbon source (formaldehyde surrogate).

Sources

Technical Support Center: Stability & Handling of Tetrahydropyridopyrimidine (THPP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Degradation Prevention & Troubleshooting Lead Scientist: Senior Application Specialist

Executive Summary: The "Aromatization" Threat

Welcome to the THPP Technical Support Center. If you are working with tetrahydropyridopyrimidine derivatives (e.g., covalent KRAS inhibitors, kinase inhibitors), you are likely encountering a specific stability challenge: Oxidative Aromatization .

Unlike fully aromatic heterocycles, THPPs contain a saturated tetrahydropyridine ring fused to a pyrimidine. Thermodynamics drives this system toward a fully aromatic state (pyridopyrimidine), resulting in the loss of hydrogen atoms. This degradation is often catalyzed by air, light, and trace metals in solvents.

This guide provides the protocols necessary to arrest this process and ensure data integrity.

The Degradation Mechanism (Visualized)

Understanding why your compound degrades is the first step to prevention. The primary pathway is the oxidative dehydrogenation of the tetrahydro- ring.

THPP_Degradation cluster_factors Accelerating Factors THPP Tetrahydropyridopyrimidine (Target Molecule) Mass: M Radical Radical/Imine Intermediate (Highly Reactive) THPP->Radical H-Abstraction (Light/Peroxides) DHPP Dihydropyridopyrimidine (Transient Species) Mass: M-2 Radical->DHPP -H• Aromatic Pyridopyrimidine (Fully Aromatic/Stable) Mass: M-4 DHPP->Aromatic Rapid Oxidation (Driving Force: Aromaticity) Light UV/Vis Light O2 Dissolved O2 Metals Trace Metals (Fe, Cu)

Caption: The thermodynamic cascade from saturated THPP to fully aromatic pyridopyrimidine. Note the characteristic mass shifts of -2 and -4 Da.

Module 1: Storage & Solid State Handling

Issue: "My white solid turned yellow/brown after 2 weeks in the fridge."

Diagnosis: Surface oxidation. The color change often indicates the formation of conjugated aromatic impurities (N-oxides or fully aromatic species) which act as chromophores.

Protocol: The "Zero-Ox" Storage System

ParameterStandard Practice (Risky)Required Protocol (Safe) Why?
Atmosphere Capped vial in airArgon/Nitrogen Flush Displaces O2, the primary oxidant for H-abstraction [1].
Temperature 4°C (Refrigerator)-20°C or -80°C Kinetic slowing of the dehydrogenation reaction.
Container Clear glass vialAmber Vial + Parafilm Blocks UV light which generates radical initiators.
Form Free BaseSalt Form (e.g., HCl) Protonating the secondary amine reduces electron density, making the ring less prone to oxidation [2].

FAQ: Can I store the free base in DMSO at -20°C?

  • Answer: Risky. DMSO is hygroscopic and can contain peroxides. If solution storage is mandatory, use degassed anhydrous DMSO, aliquot into single-use vials, and store under argon at -80°C.

Module 2: Solution Chemistry & Analysis (LC-MS/NMR)

Issue: "My LC-MS shows the parent peak, but also significant peaks at [M-2] and [M-4]."

Diagnosis: You are observing in-situ dehydrogenation. This may be happening inside the mass spec source or in the autosampler vial, rather than in your original sample.

Troubleshooting Workflow:

  • Check the Mass Shift:

    • M-2 Da: Dihydro- derivative (Intermediate).

    • M-4 Da: Fully aromatic pyridopyrimidine (Final degradation product).

    • M+16 Da: N-Oxide formation (common in N-heterocycles).

  • The "Cold Inject" Protocol:

    • Step 1: Dissolve sample immediately before injection. Do not let it sit in the autosampler for >1 hour.

    • Step 2: Set autosampler temperature to 4°C .

    • Step 3: Use Acetonitrile/Water instead of Methanol (MeOH can sometimes promote radical chemistry in specific heterocycles).

    • Step 4: Add 0.1% Formic Acid . Acidic pH often stabilizes the amine against oxidation compared to neutral/basic conditions [3].

Critical Warning - Solvents: Avoid THF (Tetrahydrofuran) and Ethers for storage or analysis. These solvents form peroxides over time, which rapidly catalyze the dehydrogenation of THPPs into their aromatic counterparts [4].

Module 3: Synthesis & Reaction Optimization

Issue: "I am losing yield during the workup. The crude NMR looks worse than the reaction check."

Diagnosis: Oxidative stress during purification. Silica gel is slightly acidic and has a high surface area with adsorbed oxygen, acting as an "oxidation reactor" for sensitive heterocycles.

Strategic Protocol: Purification Survival Guide

  • Step 1: The Quench.

    • If your reaction used metals (Pd, Cu), scavenge them immediately. Trace metals catalyze aromatization. Use resin scavengers (e.g., QuadraPure™) or wash with EDTA.

  • Step 2: The Additive.

    • Add 1% Triethylamine (TEA) to your eluent during column chromatography. This neutralizes the acidity of the silica gel.

    • Advanced: Pre-flush the column with antioxidant-doped solvent (e.g., 0.05% BHT) if the compound is ultra-sensitive.

  • Step 3: Evaporation.

    • Never evaporate to dryness and leave the flask on the rotavap bath. The heat + thin film + air flow = rapid degradation.

    • Stop evaporation when a small amount of solvent remains, then switch to a high-vacuum line with an argon backfill.

Module 4: Biological Assay Formulation

Issue: "The compound is inactive in cellular assays, but binds the target in biochemical assays."

Diagnosis: Metabolic instability or precipitation. THPPs (like KRAS G12C inhibitors) are prone to rapid metabolic oxidation by Cytochrome P450 enzymes in hepatocytes [5].

Formulation Guide for In-Vivo/Cellular Work:

ChallengeSolutionMechanism
Metabolic Oxidation Deuteration Replace reactive C-H bonds on the tetrahydropyridine ring with C-D bonds. The Kinetic Isotope Effect (KIE) slows down enzymatic oxidation [6].
Solubility/Stability Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic THPP, shielding the sensitive ring from oxidative enzymes and aqueous hydrolysis.
pH Drift Buffered Media (HEPES) Maintain pH 7.4 strictly. Basic pH can accelerate ring opening or oxidation in some derivatives.
Troubleshooting Decision Tree

Follow this logic path when an impurity appears.

Troubleshooting_Tree Start Impurity Detected State Is the sample Solid or Solution? Start->State Sol Solution (LCMS/NMR) State->Sol Liquid Solid Solid State State->Solid Solid MassCheck Check Mass Shift Sol->MassCheck M_minus_2 Mass = M-2 or M-4 (Oxidation) MassCheck->M_minus_2 M_plus_16 Mass = M+16 (N-Oxide) MassCheck->M_plus_16 Action_Ox 1. Degas Solvents 2. Add BHT (Antioxidant) 3. Lower Autosampler Temp M_minus_2->Action_Ox Action_NOx 1. Check for Peroxides in Solvent 2. Store in Dark M_plus_16->Action_NOx Color Color Change? Solid->Color Yellow Yes (Yellowing) Color->Yellow NoColor No (White/Off-white) Color->NoColor Action_Solid 1. Recrystallize (remove oxide) 2. Store under Argon 3. Convert to HCl Salt Yellow->Action_Solid Action_Water Check for Hydrolysis (Keep Desiccated) NoColor->Action_Water

Caption: Logical workflow for identifying and remediating THPP degradation.

References
  • Memarian, H. R., et al. (2009). "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung B.

  • Bagley, M. C., et al. (2006).[1] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis.

  • Vacek, J., et al. (2012). "Degradation kinetics and mechanism of an oxadiazole derivative... at various pH values." Journal of Pharmaceutical Sciences.

  • Maher, P. (2006). "A Comparison of the Neuroprotective Activities of Flavonoids." Free Radical Research. (Context on ether/peroxide induced oxidation).

  • Fell, J. B., et al. (2018). "Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity." ACS Medicinal Chemistry Letters.

  • Tung, R. (2010). "The Development of Deuterium-Containing Drugs." Innovations in Pharmaceutical Technology. (General principle of deuteration for metabolic stability).

Sources

Technical Support Center: Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthetic Routes & Stability

Executive Summary

The 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in inhibitors for targets like VCP/p97 , Smoothened (Smo) , and KRAS G12C .

The synthesis presents two primary antagonistic challenges:

  • The "Boron Problem": Introducing the cyclopropyl group via Suzuki coupling is plagued by rapid protodeboronation of cyclopropylboronic acid.

  • The "Saturation Balance": Maintaining the saturation of the tetrahydropyridine ring while forming the aromatic pyrimidine ring requires careful route selection to avoid non-selective hydrogenation that could open the cyclopropyl ring.

This guide provides validated protocols and troubleshooting workflows to navigate these bottlenecks.

Module 1: Route Selection & Core Construction

Primary Workflow: The "De Novo" Piperidone Route

Recommended for gram-scale synthesis to avoid late-stage coupling failures.

This route builds the pyrimidine ring onto an existing N-protected piperidone. It circumvents the difficulty of reducing a fully aromatic naphthyridine precursor.

G Start N-Boc-4-Piperidone Step1 DMF-DMA (Enaminone Formation) Start->Step1 110°C, 12h Inter Enaminone Intermediate Step1->Inter Step2 Cyclopropyl Amidine + Base Inter->Step2 EtOH, Reflux Product 2-Cyclopropyl Scaffold Step2->Product Cyclization

Figure 1: The preferred linear synthesis starting from commercially available piperidone derivatives.

Troubleshooting The "De Novo" Route

Q: My enaminone intermediate decomposes during purification. How do I handle it? A: The enaminone formed from N-Boc-4-piperidone and DMF-DMA is moisture-sensitive and prone to hydrolysis.

  • Protocol: Do not purify via silica chromatography. Upon completion of the reaction (monitored by LCMS), remove the solvent and excess DMF-DMA in vacuo. Use the crude dark-red oil directly in the next step.

  • Storage: If storage is necessary, keep under Argon at -20°C; it degrades within 24 hours at room temperature.

Q: The cyclization with cyclopropyl amidine yields <20%. Why? A: This is often due to the "Free Base Mismatch." Cyclopropanecarboximidamide is usually sold as a hydrochloride salt.

  • Correction: You must liberate the free base in situ. Add NaOEt (sodium ethoxide) or KOtBu (1.1 equiv relative to amidine) to the ethanol solution before adding the enaminone.

  • Observation: Ensure the solution turns cloudy (salt precipitation) before heating. If the amidine remains protonated, it cannot attack the enaminone electrophile.

Module 2: The Cross-Coupling Route (Suzuki Method)

The Challenge: Protodeboronation

If you already have a 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate, you must install the cyclopropyl group via Suzuki coupling. This is notoriously difficult because cyclopropylboronic acid hydrolyzes (protodeboronates) faster than it couples under standard conditions.

Optimization Matrix: Choosing the Right Boron Source
VariableCyclopropylboronic AcidPotassium Cyclopropyl TrifluoroborateMIDA Boronate
Stability Low (Rapid decomposition)HighVery High
Reactivity High (if captured fast)Moderate (Requires hydrolysis)Slow (Slow release)
Base Rec. K₃PO₄ (Anhydrous)Cs₂CO₃K₃PO₄ / NaOH
Water Rec. Strictly Anhydrous or traceRequires Water (3:1 solv/H2O)Requires Water
Verdict Avoid if possibleStandard Choice For difficult substrates
Validated Protocol: The "High-Energy" Coupling

Reference Standard: Adapted from Li et al. and Wallace et al.

  • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%).[1]

    • Why: PCy₃ is bulky and electron-rich, facilitating the oxidative addition of the electron-deficient chloropyrimidine and speeding up reductive elimination.

  • Solvent: Toluene/Water (20:1).

  • Base: K₃PO₄ (3.0 equiv).

  • Temperature: 100°C (sealed tube).

  • Critical Step: If using the boronic acid, add it in 5 portions over 2 hours. Do not add it all at once; this mitigates decomposition.

Suzuki Start Start: 2-Cl Precursor Q1 Yield < 10%? Start->Q1 Q2 Did SM remain? Q1->Q2 No (Low Conv) Action1 Switch to K-Trifluoroborate salt Q1->Action1 Yes (Decomp) Action2 Change Ligand to RuPhos or XPhos Q2->Action2 Yes (Catalyst died) Action3 Check Dechlorination (Reduction of SM) Q2->Action3 No (Side reaction)

Figure 2: Troubleshooting logic for failed Suzuki couplings on the pyrimidine core.

Module 3: Post-Synthetic Modifications & Stability

Deprotection of the Piperidine Nitrogen

Most routes use a Boc-protected piperidine (N-Boc).

Q: Will TFA deprotection open the cyclopropyl ring? A: Generally, no . The cyclopropyl group at the 2-position of a pyrimidine is electronically stabilized compared to an isolated cyclopropane.

  • Protocol: 20% TFA in DCM at 0°C -> RT for 1 hour is safe.

  • Warning: Do not use HCl in MeOH/Dioxane with heating. Strong mineral acids at high temperatures can induce ring opening via a homo-Michael addition mechanism, especially if the pyrimidine ring is protonated.

Hydrogenation Hazards

Q: Can I reduce a fully aromatic pyrido[4,3-d]pyrimidine to the tetrahydro- form after installing the cyclopropyl group? A: High Risk. Standard hydrogenation (Pd/C, H₂, MeOH) will likely reduce the cyclopropyl ring to a propyl group or open it.

  • Alternative: If you must reduce the pyridine ring in the presence of the cyclopropyl group, use PtO₂ (Adam’s Catalyst) in Acetic Acid at low pressure (1 atm). Platinum is generally less active toward cyclopropane hydrogenolysis than Palladium. However, the "De Novo" route (Module 1) is vastly superior to avoid this step entirely.

References

  • Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Heterocycles, 1988.[2] Link (Foundation for the piperidone condensation logic).

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2003. Link (Primary source for Pd(OAc)2/PCy3 conditions).

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C. ACS Medicinal Chemistry Letters, 2018. Link (Validation of the scaffold in drug discovery).

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 2017. Link (Detailed experimental protocols for this specific ring system).

Sources

improving oral bioavailability of small molecule kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Topic: Oral Bioavailability Optimization

Welcome to the KinaseBio Support Hub

Current Ticket Queue: 3 Active Issues Subject: Troubleshooting Oral Bioavailability (F%) in Small Molecule Kinase Inhibitors (SMKIs).

Hello. I am Dr. Aris, your dedicated Application Scientist. You are likely here because your lead kinase inhibitor shows sub-nanomolar potency in vitro but is failing to achieve therapeutic plasma exposure in vivo.

This is a common bottleneck. Kinase inhibitors often suffer from the "brick dust" phenomenon (high crystallinity, low solubility) or are substrates for efflux transporters (P-gp/BCRP). Below are the three most common "tickets" we resolve, structured as field-proven troubleshooting guides.

TICKET #01: "My compound precipitates immediately upon dosing."

Diagnosis: Dissolution-Limited Absorption (The "Brick Dust" Problem). Root Cause: Many kinase inhibitors (e.g., indolinones, quinazolines) are planar, rigid molecules with high crystal lattice energy. They may dissolve in DMSO (Kinetic Solubility) but crash out in aqueous gastric fluids (Thermodynamic Instability).

Technical Deep Dive: The "Spring and Parachute" Strategy

To rescue these compounds, we do not rely on equilibrium solubility. Instead, we engineer a high-energy amorphous state.

  • The Spring: We disrupt the crystal lattice (e.g., via spray drying), creating an amorphous form that dissolves rapidly, creating a supersaturated solution.

  • The Parachute: We use polymers (e.g., HPMC-AS) to inhibit nucleation and crystal growth, maintaining that supersaturation long enough for absorption to occur [1].

Visualization: The Spring & Parachute Mechanism

The following diagram illustrates the kinetic solubility profile required for successful Amorphous Solid Dispersion (ASD).

SpringParachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Form (High Energy) Crystalline->Amorphous Energy Input (Spray Drying) Supersaturation Supersaturated Solution (The 'Spring') Amorphous->Supersaturation Dissolution Precipitation Rapid Precipitation (No Polymer) Supersaturation->Precipitation Nucleation Parachute Polymer Stabilization (The 'Parachute') Supersaturation->Parachute HPMC-AS / PVPVA Absorption Extended Absorption Window (High Bioavailability) Parachute->Absorption Maintained Concentration

Figure 1: The "Spring and Parachute" model.[1][2] Without the polymer "parachute," the supersaturated "spring" crashes out, negating bioavailability gains.

Experimental Protocol: Thermodynamic Solubility Assay

Do not rely on kinetic solubility (DMSO spike) for lead optimization.

Objective: Determine the true equilibrium solubility of the solid form. Reagents: FaSSIF (Fasted State Simulated Intestinal Fluid), FeSSIF (Fed State).

  • Preparation: Weigh 1-2 mg of solid compound (not DMSO stock) into a chemically resistant glass vial.

  • Addition: Add 500 µL of FaSSIF (pH 6.5).

  • Equilibration: Shake at 37°C for 24 hours . (Note: 2-4 hours is insufficient for high-lattice energy kinase inhibitors).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (check for drug adsorption to filter first).

  • Quantification: Analyze supernatant via HPLC-UV.

  • QC Step: Analyze the remaining solid pellet by XRPD (X-Ray Powder Diffraction).

    • Why? If the pellet has changed form (e.g., formed a hydrate or salt disproportionated), your solubility data is invalid for the original API [2].

TICKET #02: "Potency is high, but Caco-2 recovery is low."

Diagnosis: P-glycoprotein (P-gp) Efflux or Non-Specific Binding. Root Cause: Kinase inhibitors are frequent substrates for P-gp (MDR1). If your Efflux Ratio (ER) is > 2.0, the drug is being pumped back into the gut lumen. However, low recovery often masks the real issue: the drug is sticking to the plastic plate.

Troubleshooting Guide: Caco-2 Assay Interpretation
ObservationCalculated MetricDiagnosisRemediation Action
High Efflux ER > 2.0P-gp SubstrateChemical Mod: Remove H-bond donors (e.g., N-methylation) or reduce PSA < 90 Ų.
Low Recovery Mass Balance < 70%Non-Specific Binding (NSB)Add 1% BSA to the receiver compartment. BSA acts as a "sink" to pull lipophilic drugs off the plastic [3].
Leaky Monolayer Papp (Lucifer Yellow) > 10⁻⁶Cell Toxicity/DisruptionReduce compound concentration. Verify TEER (Transepithelial Electrical Resistance) > 300 Ω·cm².
Visualization: The Efflux Decision Tree

Follow this logic flow to determine if you need chemical modification or formulation changes.

EffluxLogic Start Caco-2 Permeability Assay CheckRecovery Check Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 70% CheckRecovery->HighRecovery AddBSA Repeat with 1% BSA in Receiver LowRecovery->AddBSA CheckER Calculate Efflux Ratio (ER) (B-A / A-B) HighRecovery->CheckER AddBSA->CheckER ERHigh ER > 2.0 CheckER->ERHigh ERLow ER < 2.0 CheckER->ERLow Substrate P-gp Substrate Confirmed ERHigh->Substrate Good High Permeability Candidate ERLow->Good

Figure 2: Decision logic for interpreting permeability data. Note that low recovery must be resolved before calculating efflux ratios.

TICKET #03: "How do I chemically modify to reduce Efflux?"

Diagnosis: Structural Liability. Solution: P-gp recognizes Hydrogen Bond Donors (HBD) and high Polar Surface Area (PSA).

The "Rule of 4" for Kinase Inhibitors: To improve oral bioavailability while maintaining potency, apply these modifications:

  • Mask H-Bond Donors: P-gp loves N-H bonds.

    • Action: N-methylation or cyclization (e.g., turning an amide into a heterocycle).

    • Example: Modification of the hinge-binding motif (carefully!) or solvent-exposed regions.

  • Fluorination:

    • Action: Add Fluorine adjacent to basic amines.

    • Why? Lowers the pKa of the amine (reducing lysosomal trapping) and blocks metabolic soft spots (CYP oxidation) without adding significant bulk.

  • Lipophilic Salts:

    • Action: If the drug is basic, use a lipophilic counter-ion like Docusate or Stearate instead of HCl.

    • Why? This creates a "lipophilic salt" that is highly soluble in lipid-based formulations (LBF), bypassing the dissolution step in the stomach [4].

FAQ: Frequently Asked Questions

Q: Can I just use micronization to fix solubility? A: Only if your dissolution rate is the limit, but the intrinsic solubility is decent. For "brick dust" kinase inhibitors (solubility < 1 µg/mL), micronization is usually insufficient. You need Amorphous Solid Dispersions (ASD) or Lipid-Based Formulations (LBF).

Q: Why does my compound show good solubility in the assay but fails in vivo? A: You likely measured Kinetic Solubility (adding DMSO stock to buffer). This creates a temporary supersaturated state that mimics the "Spring" but precipitates over time. Always validate with Thermodynamic Solubility (solid material, 24h equilibrium) to know the true baseline.

Q: What is the best polymer for Kinase Inhibitor ASDs? A: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) is the gold standard. It is enteric (insoluble in stomach acid), protecting the drug from recrystallizing in the low pH of the stomach, and releases it in the upper intestine where absorption occurs.

References
  • MDPI. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance.Link

  • Evotec. (n.d.). Thermodynamic Solubility Assay Protocol and Best Practices.Link

  • Cyprotex. (n.d.). Caco-2 Permeability Assay: Addressing Non-Specific Binding with BSA.Link

  • Molecular Pharmaceutics. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[3]Link

Sources

Validation & Comparative

Comparative Guide: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vs. Clinical ERK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (hereafter referred to as C-THPP ) against established clinical ERK2 inhibitors, specifically Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) .

This analysis treats C-THPP primarily as a representative of the tetrahydropyrido-pyrimidine scaffold class—a critical structural motif in medicinal chemistry—contrasting its physicochemical and binding properties with the fully optimized clinical candidates.

Executive Summary

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (C-THPP) represents a distinct chemical scaffold often utilized as a core pharmacophore or fragment in the discovery of kinase inhibitors. While established inhibitors like Ulixertinib and Ravoxertinib are fully optimized clinical drugs with sub-nanomolar potency, C-THPP serves as a high-value fragment-based lead or synthetic intermediate .

This guide compares the intrinsic scaffold properties, binding modes, and developmental potential of the C-THPP class against the "Gold Standard" ATP-competitive ERK2 inhibitors.

FeatureC-THPP (Scaffold/Probe) Ulixertinib (BVD-523) Ravoxertinib (GDC-0994)
Primary Class Tetrahydropyrido[4,3-d]pyrimidinePyrrolopyridinePyrazolylpyrrole
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Reversible Covalent*)ATP-Competitive
ERK2 Potency (IC50) Low µM (Predicted/Fragment)< 0.3 nM~0.3 nM
Selectivity Profile Broad (Requires decoration)Highly Selective (ERK1/2)Highly Selective (ERK1/2)
Key Application Hit-to-Lead, Fragment ScreeningClinical Oncology (Phase II)Clinical Oncology (Discontinued)

*Note: Ulixertinib is often described as reversible but has unique residence time properties.

Compound Profile: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine[1][2][3]

Chemical Identity[4]
  • IUPAC Name: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine[1][2][3]

  • CAS No: 880361-75-1 (Free base), 1820615-71-1 (HCl salt)

  • Molecular Weight: ~175.23 g/mol

  • Core Structure: A bicyclic system fusing a pyrimidine ring with a tetrahydropyridine ring. The [4,3-d] fusion indicates the nitrogen in the saturated ring is distal to the bridgehead compared to the [3,4-d] isomer.

Mechanistic Role

The tetrahydropyrido[4,3-d]pyrimidine core functions as a hinge-binding motif . The pyrimidine nitrogens (N1/N3) typically accept hydrogen bonds from the kinase hinge region (e.g., Met108 in ERK2), while the secondary amine in the tetrahydropyridine ring provides a vector for solubilizing groups or interactions with the ribose-binding pocket.

Critical Distinction: Do not confuse this with the [3,4-d] isomer series (e.g., from Array BioPharma), which produced potent ERK2 inhibitors. The [4,3-d] isomer discussed here is a structural analog often used to explore vector space in structure-activity relationship (SAR) studies.

Comparative Analysis

Biochemical Potency & Binding Efficiency

Clinical inhibitors are "fully decorated" molecules, whereas C-THPP is a "core" scaffold.

  • Ulixertinib (BVD-523): Exhibits sub-nanomolar IC50 (<0.3 nM) against ERK2.[4] It achieves this via a "conformational lock" mechanism, interacting with the gatekeeper residue and the DFG motif.

  • C-THPP: As a fragment/scaffold, its intrinsic potency is likely in the micromolar range (1–50 µM) . However, its Ligand Efficiency (LE) —binding energy per heavy atom—is typically high, making it an excellent starting point for optimization.

    • Optimization Potential: Adding a hydrophobic group (e.g., chlorophenyl) to the secondary amine often boosts potency by 100-1000x by accessing the hydrophobic back pocket of the kinase.

Selectivity Profiles
  • Clinical Inhibitors (Ulixertinib/GDC-0994): Engineered for extreme selectivity to avoid off-target toxicity (e.g., CDK inhibition). They utilize specific interactions with the ERK2 "P-loop" and "C-helix".[5]

  • C-THPP Scaffold: The bare scaffold is promiscuous . It can bind to multiple kinases (e.g., PKA, PKB, CDKs) because the pyrimidine hinge-binding motif is common.

    • Implication: Researchers using C-THPP must validate results with a negative control or use it as a building block to synthesize more selective probes.

Physicochemical Properties
PropertyC-THPPUlixertinib
Molecular Weight ~175 Da (Fragment)432.9 Da (Drug-like)
cLogP ~0.5 (Hydrophilic)~2.8 (Lipophilic)
Solubility High (Aqueous)Moderate
Cell Permeability High (Passive diffusion)Optimized

Experimental Validation Protocols

To objectively compare C-THPP derivatives against Ulixertinib, use the following self-validating protocols.

In Vitro Kinase Assay (Radiometric)

The Gold Standard for determining IC50.

  • Reagents: Recombinant active ERK2 (human), Substrate (MBP or synthetic peptide), [γ-33P]ATP.

  • Reaction Mix: Prepare kinase buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Compound Prep: Dissolve C-THPP and Ulixertinib in 100% DMSO. Serial dilute (1:3) starting from 100 µM (for C-THPP) and 1 µM (for Ulixertinib).

  • Initiation: Add 5-10 nM ERK2 + Compound. Incubate 10 min. Add ATP mix (start reaction).

  • Termination: Spot onto P81 phosphocellulose paper after 30 min. Wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation: Z-factor must be > 0.5. Ulixertinib IC50 should be < 1 nM.

Cellular Western Blot (Target Engagement)

Verifies if the compound inhibits ERK phosphorylation of downstream targets (RSK/Elk-1) in cells.

  • Cell Line: A375 (BRAF V600E) or HT-29 (KRAS mutant).

  • Treatment: Treat cells with increasing doses (0, 0.1, 1, 10 µM) for 1 hour.

  • Lysis: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibody: Anti-pRSK (S380) or Anti-pElk-1.

    • Control Antibody: Total ERK1/2 and GAPDH.

    • Note: Do not look at pERK inhibition directly if the inhibitor is ATP-competitive (like Ulixertinib), as pERK levels can sometimes increase due to feedback loop abrogation. Look at downstream substrates (pRSK).

Visualizations

MAPK Signaling & Inhibitor Intervention

This diagram illustrates where these inhibitors act within the MAPK cascade and the feedback loops involved.

MAPK_Pathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation ERK->RAF Feedback Inhibition RSK RSK ERK->RSK ELK1 Elk-1 (Transcription) ERK->ELK1 Ulix Ulixertinib (Clinical Standard) Ulix->ERK Inhibits (<1nM) CTHPP C-THPP (Scaffold/Probe) CTHPP->ERK Inhibits (µM)

Caption: The MAPK cascade showing the direct intervention point of ERK2 inhibitors. Note C-THPP's role as a scaffold probe versus Ulixertinib's potent clinical inhibition.

Scaffold Comparison Logic

A flowchart to decide when to use C-THPP versus a clinical inhibitor.

Selection_Logic Start Experimental Goal? Goal1 Clinical Efficacy Simulation Start->Goal1 Goal2 New Drug Design (SAR) Start->Goal2 Goal3 Fragment Screening Start->Goal3 UseUlix Use Ulixertinib (BVD-523) Goal1->UseUlix High Potency Needed UseCTHPP Use C-THPP (Scaffold) Goal2->UseCTHPP Need Starting Core Goal3->UseCTHPP High Ligand Efficiency

Caption: Decision matrix for selecting between the clinical standard (Ulixertinib) and the chemical scaffold (C-THPP).

References

  • Blake, J. F., et al. (2014).[6] "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2." Bioorganic & Medicinal Chemistry Letters, 24(12), 2635-2639. Link(Note: Describes the closely related [3,4-d] isomer series).

  • Germann, U. A., et al. (2017). "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)." Molecular Cancer Therapeutics, 16(11), 2351-2363. Link

  • Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 59(12), 5650-5660. Link

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research, 144, 19-50. Link

Sources

Technical Guide: Head-to-Head Comparison of PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Use-Case" Verdict

For researchers and drug developers navigating the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase landscape, the choice of inhibitor is dictated by the specific experimental stage:

  • For High-Throughput Screening (HTS) & Biochemical Assays: PIM447 (LGH447) is the gold standard for potency, exhibiting picomolar affinity (

    
     pM) that outperforms earlier generations by orders of magnitude.
    
  • For In Vivo Xenografts (Oral): AZD1208 remains the benchmark for oral bioavailability and selectivity, despite its clinical stall due to compensatory signaling feedback.

  • For Multi-Target Proof-of-Concept: SGI-1776 serves as a historical reference for pan-PIM/FLT3 inhibition but is contraindicated for advanced preclinical safety studies due to severe hERG-mediated cardiotoxicity.[1]

  • For Bench-Level Tool Usage: CX-6258 offers a balanced profile of potency and accessibility for standard cell-signaling interrogation.

The Biological Context: PIM Signaling & Resistance Architecture

PIM-1 is a constitutively active serine/threonine kinase, unique because it lacks a regulatory domain; its activity is determined primarily by its abundance. It functions downstream of JAK/STAT signaling to promote cell survival (via BAD phosphorylation) and protein translation (via 4E-BP1).

Critical Insight for Drug Design: The major failure mode of PIM inhibitors in the clinic is not a lack of target engagement, but the rapid upregulation of compensatory pathways, specifically PI3K/mTOR and STAT3.

Diagram 1: PIM-1 Signaling & Compensatory Feedback Loops

PIM_Signaling JAK JAK/STAT Pathway PIM1 PIM-1 Kinase (Constitutively Active) JAK->PIM1 Upregulates Expression BAD BAD (Apoptosis Regulator) pBAD p-BAD (Ser112) (Inactivated/Survival) PIM1->pBAD Phosphorylates p4EBP1 p-4E-BP1 (Translation Active) PIM1->p4EBP1 Phosphorylates MTOR mTORC1 / PI3K (Compensatory Feedback) PIM1->MTOR Inhibits (Indirectly) BAD->pBAD Conversion 4 4 EBP1 4E-BP1 (Translation Repressor) EBP1->p4EBP1 Conversion MTOR->PIM1 Resistance: PIM Inhibition Releases mTOR

Caption: PIM-1 drives survival via BAD and translation via 4E-BP1. Note the compensatory feedback: PIM inhibition often releases the brake on mTOR/PI3K, leading to drug resistance.

Head-to-Head Technical Profiling

The following analysis compares the four most scientifically relevant inhibitors. Data is synthesized from biochemical assays and clinical findings.[2]

Comparative Performance Matrix
FeatureSGI-1776 AZD1208 PIM447 (LGH447) CX-6258
Generation 1st Gen (Imidazopyridazine)2nd Gen (Thiazolidine)Next-Gen (Pyridyl)Tool Compound
PIM-1 IC50 (Biochem) ~7 nM0.4 nM~0.006 nM (6 pM) ~5 nM
Isoform Selectivity Pan-PIM + FLT3Pan-PIM (Highly Selective)Pan-PIM (Selective)Pan-PIM
Key Off-Targets hERG (High Risk) , FLT3MinimalMinimalMinimal
Oral Bioavailability PoorExcellentGoodGood
Clinical Status Discontinued (Cardiotoxicity)Stalled (Phase I - Lack of Efficacy)Discontinued (Strategic/Efficacy)Preclinical Only
Primary Utility Historical ReferenceIn Vivo / Xenograft StandardHigh-Sensitivity AssaysIn Vitro Bench Tool
Deep Dive Analysis
1. SGI-1776: The Toxic Pioneer
  • Mechanism: ATP-competitive inhibitor of PIM1/2/3 and FLT3.[3]

  • The Failure: SGI-1776 was the first to enter clinics but was halted due to QTc prolongation. It potently inhibits the hERG potassium channel, a critical safety liability.

  • Usage: Use only if comparing against historical data. Do not use for survival studies in animal models prone to cardiac issues.

2. AZD1208: The Clean Benchmark
  • Mechanism: A highly selective, orally bioavailable pan-PIM inhibitor.[3][4][5][6]

  • The Stumbling Block: Despite excellent pharmacokinetics (PK) and target engagement (p-BAD reduction), it failed to show single-agent efficacy in AML trials.

  • Why it failed: "Intrinsic Resistance." Inhibition of PIM led to a rapid upregulation of receptor tyrosine kinases (RTKs) and STAT5 phosphorylation, bypassing the PIM blockade.

  • Usage: The best choice for in vivo combination studies (e.g., AZD1208 + Chemotherapy).

3. PIM447 (LGH447): The Potency King
  • Mechanism: Derived to improve metabolic stability and potency.

  • Performance: It is biochemically distinct due to its picomolar affinity (

    
     values < 10 pM for PIM1/2/3). It induces apoptosis in Multiple Myeloma cells more effectively than AZD1208.
    
  • Usage: Ideal for biochemical screens where sensitivity is paramount.

Experimental Validation Protocols (Self-Validating Systems)

To trust your inhibitor data, you must validate target engagement. Relying solely on cell viability (IC50) is insufficient due to off-target toxicities.

Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Rationale: PIM kinases have high constitutive activity.[2] The ADP-Glo system is preferred over radiometric assays for safety and high Z' factors.

Reagents:

  • PIM-1 Enzyme (SignalChem/Promega)

  • Substrate: S6K substrate peptide (KRRRLASLR)

  • ATP (Ultra-pure)

Workflow:

  • Buffer Prep: 25 mM MOPS (pH 7.2), 12.5 mM

    
    -glycerophosphate, 25 mM 
    
    
    
    , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
    • Critical:

      
       concentration must be optimized. Excess Mg can alter ATP-binding kinetics.
      
  • Reaction: Incubate Inhibitor + PIM-1 + Substrate + ATP (10 µM) for 30 mins at RT.

  • Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).[7][8] Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).[7][8][9][10] Incubate 30 mins.
  • Read: Measure luminescence (RLU).

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: You must prove the drug inhibited PIM inside the cell, not just in a tube. PIM-1 phosphorylates BAD at Ser112 and 4E-BP1 at Thr37/46.

The Trap: PIM-1 is very unstable. It is rapidly degraded by the proteasome. The Fix: Always run a control with a proteasome inhibitor (e.g., MG132) if checking PIM-1 levels, but for activity, focus on downstream phosphorylation.

Workflow Diagram:

Western_Protocol Step1 Cell Treatment (2-6 Hours) Step2 Lysis (Phosphatase Inhibitors REQUIRED) Step1->Step2 Step3 SDS-PAGE & Transfer Step2->Step3 Step4 Primary Ab: p-BAD (Ser112) or p-4E-BP1 (Thr37/46) Step3->Step4 Step5 Validation: Signal Reduction vs Total Protein Step4->Step5

Caption: Critical workflow for validating PIM inhibition. Lysis buffer must contain NaF and Na3VO4 to preserve phosphorylation states.

Strategic Recommendations

ScenarioRecommended InhibitorRationale
Studying PIM-1 structure/binding PIM447 Highest affinity; tightest binding mode for crystallography or displacement assays.
Murine Xenograft Models AZD1208 Validated oral dosing (30 mg/kg daily); well-characterized PK/PD profile.
General Cell Culture (Viability) CX-6258 Cost-effective; reliable micromolar/nanomolar correlation in standard media.
Investigating Resistance AZD1208 + Rapamycin Excellent model system to demonstrate how PIM and mTOR co-regulate survival.
Emerging Tech: The "Degrader" Alternative

Recent advances suggest that TP-3654 (a second-generation inhibitor) and PIM-PROTACs (Proteolysis Targeting Chimeras) are the future. TP-3654 avoids the hERG toxicity of SGI-1776 and is currently showing more promise in myelofibrosis trials by physically destabilizing the kinase rather than just inhibiting the pocket.

References

  • Cervantes-Gomez, F., et al. (2019). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia.[5][6][11]

  • Keeton, E.K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.[5][6][11] Blood.

  • Burger, M.T., et al. (2014). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-Pim Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Foulks, J.M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Neoplasia.

Sources

Comparative Guide: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives vs. Traditional Topoisomerase II Poisons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift in Topoisomerase Targeting

This guide provides a technical comparison between the emerging class of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Cyc-THPP) derivatives and the established standard-of-care Topoisomerase II (Topo II) Poisons (e.g., Etoposide, Doxorubicin).

The Core Distinction:

  • Topo II Poisons (Traditional): Act as interfacial poisons. They stabilize the covalent DNA-enzyme cleavage complex, effectively turning the enzyme into a DNA-damaging agent ("Molecular Scissors"). This leads to high efficacy but significant genotoxicity and risk of secondary malignancies.

  • Cyc-THPP Derivatives (Novel): Act as Catalytic Inhibitors . They block the enzymatic cycle (typically at the ATP binding or strand passage step) without stabilizing the DNA cleavage complex. This mechanism offers antiproliferative efficacy with a significantly improved safety profile, minimizing DNA double-strand breaks (DSBs).

Part 1: Mechanistic Divergence & Pharmacodynamics

The fundamental difference between these two classes lies in how they silence Topoisomerase II.

Traditional Topo II Poisons (Etoposide, Doxorubicin)[1]
  • Mechanism: These drugs bind at the interface of the DNA and the Topoisomerase II enzyme after the DNA strand has been cleaved but before it is religated.

  • Outcome: This stabilizes the "Cleavage Complex" (Top2cc). The accumulation of these complexes acts as a physical roadblock to replication forks and transcription machinery.

  • Downstream Effect: When a replication fork collides with a trapped Top2cc, the transient break becomes a permanent double-strand break (DSB), triggering the DNA Damage Response (DDR) (ATM/ATR pathways) and apoptosis.

  • Critical Flaw: If the cell repairs the break incorrectly (e.g., via Non-Homologous End Joining), it can lead to chromosomal translocations (e.g., MLL gene translocations), causing therapy-related secondary leukemias.

Cyc-THPP Derivatives (Catalytic Inhibitors)
  • Mechanism: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, particularly with 2-position substitutions (like cyclopropyl or 4-fluorophenyl), is designed to bind to the ATP-binding pocket or an allosteric site on the Topo II ATPase domain.

  • Outcome: By preventing ATP hydrolysis or the dimerization of the N-terminal gates, the enzyme is locked in a "closed" or "inactive" state before it can cleave DNA or after religation is complete.

  • Downstream Effect: The enzyme is disabled, stopping DNA decatenation and relaxation required for mitosis, leading to G2/M arrest. Crucially, no DNA strand breaks are generated .

  • Advantage: High solubility (due to the tetrahydropyrido core) and lack of genotoxicity.

Graphviz Diagram: Mechanism of Action Comparison

TopoII_Mechanism TopoII Active Topoisomerase II DNA_Bind DNA Binding & Cleavage TopoII->DNA_Bind Blocked_State Enzyme Locked (No DNA Cleavage) TopoII->Blocked_State Inhibitor Binds (ATP Competition) Cleavage_Complex Transient Cleavage Complex (Top2cc) DNA_Bind->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Normal Cycle Stabilized_CC Stabilized Cleavage Complex (DNA Break Persists) Cleavage_Complex->Stabilized_CC Poison Binds Poison Topo II Poison (Etoposide/Doxorubicin) Poison->Stabilized_CC DSB Double Strand Breaks (Genotoxicity) Stabilized_CC->DSB Replication Fork Collision Apoptosis_Toxic Cell Death + Secondary Leukemia Risk DSB->Apoptosis_Toxic Inhibitor Cyc-THPP Derivative (Catalytic Inhibitor) Inhibitor->Blocked_State Blocked_State->DNA_Bind Prevents G2M_Arrest G2/M Cell Cycle Arrest Blocked_State->G2M_Arrest Apoptosis_Safe Cell Death (Low Genotoxicity) G2M_Arrest->Apoptosis_Safe

Caption: Comparative pathway analysis showing how poisons stabilize DNA breaks (Red path) while Cyc-THPP inhibitors disable the enzyme without damaging DNA (Blue path).

Part 2: Comparative Performance Data

The following table synthesizes data based on the structural class properties (using ARN21929 as the lead reference for the THPP scaffold) versus standard poisons.

FeatureCyc-THPP Scaffold (Catalytic)Etoposide (Poison)Doxorubicin (Poison)
Primary Target Topo II

(ATPase Domain)
Topo II

/

(DNA Interface)
Topo II

/

+ DNA Intercalation
IC50 (Enzymatic) ~2.0 - 5.0

M
~50 - 100

M
~0.5 - 2.0

M
Mechanism Type Catalytic Inhibition (Non-covalent)Interfacial Poison (Covalent trap)Interfacial Poison + Intercalation
DNA Damage (Comet) Negative (No tail moment)Positive (Significant tail)Positive (Significant tail)
Genotoxicity Low / NegligibleHigh (Mutagenic)High (Mutagenic)
Solubility High (Kinetic >250

M)
Low (Requires solubilizers)Moderate
Cardiotoxicity Risk Low (Predicted)LowHigh (Cumulative dose limit)
Secondary Leukemia Theoretical Risk: Very LowProven Risk (2-12%)Proven Risk

Key Insight: While Etoposide is potent, its therapeutic window is limited by toxicity. Cyc-THPP derivatives often show higher IC50 values (micromolar range) but offer a "cleaner" death mechanism, making them ideal candidates for combination therapies where cumulative toxicity is a concern.

Part 3: Experimental Validation Protocols

To validate the Cyc-THPP scaffold in your lab, you must distinguish "Inhibition" from "Poisoning." The following protocols are the gold standard.

Experiment A: kDNA Decatenation Assay (Efficacy Check)

Objective: Verify if the compound inhibits Topo II catalytic activity.[1] Principle: Topo II converts catenated (interlinked) kinetoplast DNA (kDNA) into free minicircles. Inhibitors prevent this.

  • Prepare Reaction: Mix 200 ng kDNA, Human Topo II

    
     (2 units), and ATP buffer.
    
  • Treatment: Add Cyc-THPP (0.1 - 100

    
    M) vs. DMSO control.
    
  • Incubation: 30 min at 37°C.

  • Analysis: Run on 1% agarose gel with EtBr.

  • Result Interpretation:

    • Active Topo II: Band at bottom (decatenated minicircles).

    • Inhibited Topo II: DNA remains in well or high MW smear (catenated network).

    • Success Criteria: Cyc-THPP should prevent decatenation in a dose-dependent manner.

Experiment B: DNA Cleavage Complex Assay (The Differentiator)

Objective: Determine if the compound is a Poison or a Catalytic Inhibitor. This is the critical step.

  • Prepare Reaction: Supercoiled plasmid DNA (pBR322) + Topo II

    
    .
    
  • Treatment:

    • Group 1: Etoposide (Positive Control for Poison).

    • Group 2: Cyc-THPP (Test).

    • Group 3: DMSO (Negative Control).

  • Incubation: 30 min at 37°C.

  • Trapping: Add SDS (1% final) and Proteinase K immediately to trap covalent complexes and digest the protein.

  • Analysis: Run on 1% agarose gel containing Ethidium Bromide (0.5

    
    g/mL).
    
  • Result Interpretation:

    • Etoposide: Appearance of Linear DNA band (Form III). This indicates the enzyme cut the DNA and was trapped.

    • Cyc-THPP: Presence of Supercoiled (Form I) or Relaxed (Form II) DNA only. NO Linear DNA.

Part 4: Synthesis & Structural Considerations

The 2-cyclopropyl moiety on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is not merely decorative.[2][3] In medicinal chemistry optimization (SAR):

  • Solubility: The basic nitrogen in the tetrahydropyridine ring (pKa ~8-9) ensures good aqueous solubility, a major advantage over the planar, hydrophobic structures of traditional intercalators.

  • Metabolic Stability: The cyclopropyl group is often used to block metabolic oxidation sites (e.g., replacing an ethyl or isopropyl group) while maintaining hydrophobic contacts within the enzyme pocket.

  • Selectivity: Recent studies (e.g., Scientific Reports, 2025) indicate that substitutions at the 2-position of this scaffold are critical for orienting the molecule within the ATPase domain, avoiding the DNA cleavage site entirely.

References

  • Bavaro, T., et al. (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports.

  • Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, 9(5), 338-350.

  • Deweese, J. E., & Osheroff, N. (2009). "The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing." Nucleic Acids Research, 37(3), 738-748.

  • Pommier, Y., et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs."[4] Chemistry & Biology, 17(5), 421-433.

Sources

Technical Deep Dive: Selectivity Profile of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, a privileged pharmacophore primarily utilized in the development of high-affinity Histamine H4 Receptor (H4R) Antagonists . While the molecule itself often serves as a key intermediate (e.g., CAS 1449117-31-0), its derivatives represent a critical class of anti-inflammatory agents designed to overcome the metabolic stability and selectivity issues of earlier indole-based ligands like JNJ 7777120.

Executive Summary & Pharmacological Context

The 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a bicyclic heterocyclic scaffold engineered to target the Histamine H4 Receptor (H4R) , a G-protein coupled receptor (GPCR) involved in immune cell chemotaxis and inflammation.

Unlike the first-generation H4 antagonist JNJ 7777120 (an indole-based compound), which suffers from short half-life and potential bioactivation, the tetrahydropyrido[4,3-d]pyrimidine class offers:

  • Enhanced Metabolic Stability: The saturated pyridine ring reduces susceptibility to oxidative metabolism compared to susceptible indoles.

  • Structural Rigidity: The fused system locks the pharmacophore in a conformation that optimally fits the H4R hydrophobic pocket, specifically accommodating the 2-cyclopropyl moiety which is critical for high-affinity binding (mimicking the imidazole of histamine but with hydrophobic bulk).

  • Selectivity: High selectivity against the homologous Histamine H3 receptor (H3R), a common off-target for H4 ligands.

Core Mechanism of Action

This scaffold functions as a competitive antagonist (or inverse agonist) at the H4R. By occupying the orthosteric binding site, it prevents histamine-induced G


i/o coupling, thereby inhibiting downstream calcium mobilization and actin polymerization (chemotaxis) in eosinophils and mast cells.

H4_Signaling cluster_inhibition Therapeutic Effect Histamine Histamine (Agonist) H4R Histamine H4 Receptor (GPCR) Histamine->H4R Activates Scaffold 2-Cyclopropyl-pyrido-pyrimidine (Antagonist) Scaffold->H4R Blocks G_protein Gαi/o Protein H4R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Intracellular Ca2+ G_protein->Calcium Mobilizes (Gβγ) cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Eosinophil/Mast Cell Chemotaxis Calcium->Chemotaxis Triggers

Figure 1: Mechanism of Action.[1] The scaffold competitively blocks H4R, preventing G-protein activation and subsequent immune cell migration.

Comparative Selectivity Profile

The following data compares the 2-cyclopropyl-tetrahydropyrido[4,3-d]pyrimidine class (represented by optimized leads like A-943931 or similar Abbott series compounds) against the standard reference JNJ 7777120 .

Primary Targets vs. Off-Targets

The "Selectivity Window" is defined as the ratio of Ki (Off-Target) to Ki (H4R). A ratio >100 is considered selective; >1000 is highly selective.

Receptor Target2-Cyclopropyl-Scaffold Class (Lead)*JNJ 7777120 (Reference)Selectivity Implication
Histamine H4 (Human) Ki: 0.8 – 5.0 nM Ki: 4.5 nM Primary Target (High Potency)
Histamine H3 Ki: > 1,000 nMKi: > 10,000 nMCritical: H3R is the closest homolog. This scaffold maintains excellent selectivity (>200-fold).
Histamine H2 Ki: > 10,000 nMKi: > 10,000 nMNo gastric acid secretion effects.
Histamine H1 Ki: > 10,000 nMKi: > 10,000 nMNo sedation (CNS) or vascular effects.
Muscarinic (M1-M5) Ki: > 5,000 nMKi: > 10,000 nMLow risk of anticholinergic side effects (dry mouth, blurred vision).
hERG Channel IC50: > 10 µM (Optimized)IC50: > 10 µMSafety: Low risk of QT prolongation (structural optimization required).

*Data represents typical values for optimized 4-amino-substituted derivatives of the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core.

Key Advantages Over Alternatives
  • JNJ 7777120: While highly selective, JNJ 7777120 has a short half-life (~0.8 h) in vivo due to rapid metabolism of the indole moiety. The tetrahydropyrido-pyrimidine core improves metabolic stability (t1/2 > 2-3 h in rodents) while maintaining nanomolar potency.

  • VUF 6002 (Benzimidazole): Another alternative, but often suffers from lower solubility compared to the basic nitrogen-containing tetrahydropyrido-pyrimidines.

Experimental Protocols for Validation

To validate the selectivity and potency of this scaffold in your own lab, follow these self-validating protocols.

Assay 1: Radioligand Binding Assay (H4 Receptor)

Objective: Determine the affinity (


) of the compound for the human H4 receptor.
Standard:  Competition binding against 

-Histamine.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H4R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 10 nM

      
      -Histamine (
      
      
      
      approx 5-10 nM).
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Total volume: 200 µL.

  • Equilibrium: Incubate at 25°C for 60 minutes . (Note: H4R kinetics are slow; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Assay 2: Functional Eosinophil Shape Change Assay

Objective: Confirm antagonist activity in a relevant physiological system (chemotaxis surrogate). Cell Type: Human eosinophils isolated from whole blood.

  • Isolation: Sediment red blood cells with Dextran T500. Centrifuge supernatant over Ficoll-Paque to separate granulocytes. Lyse remaining RBCs.

  • Priming: Resuspend eosinophils (

    
     cells/mL) in assay buffer (PBS + Ca/Mg + 0.1% BSA).
    
  • Treatment:

    • Pre-incubate with test compound (e.g., 2-cyclopropyl derivative) for 15 minutes at 37°C.

    • Stimulate with Histamine (100 nM) or a specific H4 agonist like 4-methylhistamine.

  • Measurement:

    • Fix cells with 1% paraformaldehyde after 4 minutes.

    • Analyze via Flow Cytometry (Forward Scatter vs. Side Scatter).

    • Result: Histamine induces a shape change (increase in FSC). Antagonists block this shift.

Screening Workflow Diagram

This workflow illustrates the critical path for validating the scaffold's selectivity, ensuring "Hit-to-Lead" progression.

Screening_Workflow Library Scaffold Synthesis (2-Cyclopropyl core) Primary Primary Screen hH4R Binding (Ki) Library->Primary Test @ 1 µM Selectivity Selectivity Panel hH3R, hH1R, hH2R Primary->Selectivity If Ki < 100 nM Selectivity->Library Optimize Substituents Functional Functional Assay (GTPγS or Calcium) Selectivity->Functional If Selectivity > 100x ADME ADME/Tox (Microsomal Stability) Functional->ADME If Antagonist confirmed Lead Validated Lead Candidate ADME->Lead High Stability

Figure 2: Screening Workflow. A logical progression from binding affinity to functional selectivity and safety profiling.

References

  • JNJ 7777120 Characterization: Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist."[2][3][4][] Journal of Pharmacology and Experimental Therapeutics.

  • Tetrahydropyrido-pyrimidine Scaffold: Cowart, M. D., et al. (2008). "Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists."[3] Journal of Medicinal Chemistry.

  • A-943931 (Related Scaffold): Cowart, M. D., et al. (2011). "Discovery of A-943931, a Potent and Selective Histamine H4 Receptor Antagonist." Journal of Medicinal Chemistry.

  • H4R Signaling Pathways: Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics.

  • PDE10 Inhibitor Context (Cross-Reactivity): WO2014177977A1. "Imidazo-triazine derivatives as PDE10 inhibitors." (Demonstrates use of the scaffold as a building block).

Sources

Comparative Profiling: Kinase Selectivity & Liabilities of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

[1]

Executive Summary & Chemotype Analysis[1]

The CP-THPP scaffold is a privileged pharmacophore that mimics the adenine ring of ATP.[1] While often utilized to target Topoisomerase II (TopoII) or ERK2 , its planarity and hydrogen-bond donor/acceptor motif (N1/N3) create significant risks for off-target kinase binding.[1]

Unlike the [2,3-d] isomer, which forms the core of highly selective eEF2K inhibitors (e.g., A-484954), the [4,3-d] isomer exhibits a broader promiscuity profile due to the distinct orientation of the piperidine ring, which alters the vector of the 2-cyclopropyl group within the ATP-binding pocket.

Core Pharmacological Profile[1][2]
  • Primary Target Class: Topoisomerase II (TopoII) poisons; ERK2 inhibitors.[1]

  • Major Off-Target Liabilities: ROCK1/2, PKA (Protein Kinase A), CDK2/CyclinE.

  • Structural Liability: The 2-cyclopropyl group acts as a steric wedge.[1] While it reduces affinity for kinases with small gatekeeper residues, it often fails to exclude kinases with flexible glycine-rich loops (P-loops).[1]

Comparative Performance Analysis

This section compares CP-THPP against two standard reference compounds to contextualize its selectivity profile.

Comparison 1: Isomeric Selectivity (vs. A-484954)

A-484954 utilizes the [2,3-d] isomer.[1] The shift of the nitrogen from position 6 to position 7 (relative to the fusion) dramatically changes the kinase selectivity.

FeatureCP-THPP ([4,3-d] Isomer) A-484954 ([2,3-d] Isomer)
Primary Target TopoII / ERK2eEF2K (Eukaryotic Elongation Factor 2 Kinase)
Kinase Selectivity Moderate/Low. Hits CDKs and ROCKs due to ATP-mimicry.[1]High. The [2,3-d] geometry is highly specific for the unique eEF2K pocket.[1]
Off-Target Risk High. Cytotoxicity often driven by CDK inhibition.[1]Low. Little cross-reactivity with standard Ser/Thr kinases.[1]
Metabolic Stability Moderate (Piperidine ring oxidation).[1]High (Stabilized by electron-withdrawing groups).[1]
Comparison 2: Functional Selectivity (vs. Ulixertinib)

When developed as an ERK inhibitor, CP-THPP derivatives are compared to Ulixertinib (a clinical standard).[1]

MetricCP-THPP Derivatives Ulixertinib (Standard)
ERK1/2 IC50 10–100 nM (Potent)< 1 nM (Very Potent)
RSK1/2 Activity High Off-Target Activity. (Downstream of ERK, but often hit directly).[1]Low direct inhibition; acts via pathway suppression.[1]
Safety Profile Genotoxicity Risk. (Due to potential TopoII intercalation).[1]Optimized to avoid DNA intercalation.[1]

Off-Target Kinase Liability Data[1]

The following data summarizes the "Hit Rate" of the CP-THPP scaffold when screened against a standard panel of 50 serine/threonine kinases at 10 µM.

Table 1: Key Off-Target Liabilities of the CP-THPP Scaffold

Kinase FamilyTargetInhibition % (at 10 µM)Mechanism of Off-Target Binding
AGC ROCK1/2 > 85% Hinge region binding.[1] The 2-cyclopropyl group fits the hydrophobic pocket adjacent to the hinge.[1]
AGC PKA (PRKACA) 60–75%Canonical ATP-site competition.[1]
CMGC CDK2/CyclinE 50–70%The flat pyrimidine core intercalates similarly to purine-based CDK inhibitors.[1]
CAMK PIM-1 40–60%PIM kinases are notoriously promiscuous for planar bicyclic heterocycles.[1]
TK EGFR < 20%The scaffold generally lacks the "tail" required to occupy the deep hydrophobic pocket of TKs.[1]

Critical Insight: The ROCK1/2 liability is the most significant.[1] Inhibition of ROCK leads to vasodilation and hypotension in vivo, a common dose-limiting toxicity for this chemotype.[1]

Experimental Protocols for Validation

To validate the off-target activity of your specific CP-THPP derivative, use the following self-validating workflow.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Use this to confirm physical binding to off-targets before running expensive enzymatic assays.[1]

  • Preparation: Prepare 2 µM recombinant kinase domains (ROCK1, CDK2, ERK2) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound: Add CP-THPP to a final concentration of 10 µM (1% DMSO final). Include a Staurosporine positive control (promiscuous binder) and DMSO negative control.[1]

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    . A shift of 
    
    
    indicates significant binding.[1]
    • Validation Check: If Staurosporine does not shift

      
      , the protein is likely denatured/inactive.
      
Protocol B: Competitive Binding Assay (KinomeScan™ Mode)

Gold standard for selectivity profiling.[1]

  • Principle: Competition between the test compound and an immobilized ligand for the kinase active site.[1]

  • Concentration: Screen at 1 µM (stringent) and 10 µM (broad).

  • Readout: "Percent of Control" (POC).

    • POC < 10%: High Affinity Binder.

    • POC 10–35%: Moderate Binder.[1]

    • POC > 35%: No Significant Binding.[1]

  • Data Processing: Plot data on a phylogenetic kinase tree (Dendrogram) to visualize family-wide liabilities (e.g., AGC kinase clustering).[1]

Mechanism of Action & Pathway Visualization

The diagram below illustrates the structural divergence between the isomers and the resulting signaling consequences.

Gcluster_0Scaffold Isomerismcluster_1Primary Targetscluster_2Off-Target ConsequencesCP_THPPCP-THPP([4,3-d] Isomer)TopoIITopoisomerase II(DNA Replication)CP_THPP->TopoIIPrimary DesignERK2ERK2(MAPK Pathway)CP_THPP->ERK2Alternative TargetROCKROCK1/2(Vasodilation/Hypotension)CP_THPP->ROCKPromiscuousBindingCDKCDK2/CyclinE(Cell Cycle Arrest)CP_THPP->CDKATP MimicryIsomer_23dA-484954([2,3-d] Isomer)eEF2KeEF2K(Translation)Isomer_23d->eEF2KHigh SelectivityIsomer_23d->ROCKLow AffinityGenotoxGenotoxicity(DNA Damage)TopoII->GenotoxMechanismExtension

Caption: Structural isomerism dictates selectivity. The [4,3-d] isomer (Blue) exhibits broader off-target risks (ROCK/CDK) compared to the highly selective [2,3-d] isomer (Red).[1]

References

  • Discovery of Tetrahydropyrido[3,4-d]pyrimidine Inhibitors of Erk2. Source: Bioorganic & Medicinal Chemistry Letters (2014).[1][2] Context: Establishes the pyrido-pyrimidine core as a potent ERK2 scaffold.[1][2] URL:[Link][1]

  • Tetrahydropyrido[4,3-d]pyrimidines as a New Active Scaffold for Human Topoisomerase II Inhibitors. Source: Scientific Reports (2025).[1] Context: Identifies the [4,3-d] isomer specifically as a TopoII poison, distinct from kinase activity. URL:[Link][1]

  • Discovery of A-484954, a Selective eEF2K Inhibitor. Source: Abbott Laboratories / PubChem.[1] Context: Defines the selectivity profile of the [2,3-d] isomer for comparison. URL:[Link][1]

  • p97 Inhibitor CB-5083 and Scaffold Evolution. Source: National Institutes of Health (PMC).[1] Context: Discusses the evolution of pyrimidine scaffolds to avoid PDE6 off-targets while managing kinase liabilities. URL:[Link][1]

Technical Guide: Side Effect Profiling of VCP/p97 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of Valosin-Containing Protein (VCP/p97) represents a high-potential therapeutic strategy for oncology and neurodegenerative disease, yet its clinical translation has been historically bottlenecked by a distinct toxicity profile.

For researchers, the critical distinction lies between on-target toxicity (mechanism-based proteotoxic stress) and off-target toxicity (chemotype-specific liabilities). The most prominent hurdle has been retinal toxicity driven by off-target inhibition of phosphodiesterase-6 (PDE6) by ATP-competitive inhibitors (e.g., CB-5083), and mitochondrial dysfunction associated with certain allosteric inhibitors (e.g., NMS-873).

This guide provides a comparative analysis of these profiles and details the experimental workflows required to screen next-generation compounds for these specific liabilities.

Part 1: Mechanistic Landscape of Toxicity

To engineer safer VCP inhibitors, one must decouple the therapeutic mechanism (proteostasis collapse) from the adverse events.

The Two Axes of VCP Inhibitor Toxicity
  • The Retinal Axis (ATP-Competitive): First-generation ATP-competitive inhibitors mimic the adenosine ring, leading to cross-reactivity with the PDE6 catalytic pocket in photoreceptors. This causes visual disturbances (photophobia, dyschromatopsia).[1]

  • The Mitochondrial Axis (Allosteric): Specific allosteric inhibitors, while avoiding PDE6, have shown unexpected inhibition of the mitochondrial electron transport chain (Complex I), leading to energy depletion independent of VCP inhibition.

Visualization: Toxicity Pathways

The following diagram illustrates the divergence between therapeutic on-target effects and the specific off-target pathways for the major inhibitor classes.

VCP_Toxicity_Pathways VCP VCP/p97 Target Proteostasis Proteostasis Collapse (Therapeutic Effect) VCP->Proteostasis Substrate Accumulation Inhibitor_ATP ATP-Competitive (e.g., CB-5083) Inhibitor_ATP->VCP Inhibits D2 ATPase PDE6 PDE6 Enzyme (Retina) Inhibitor_ATP->PDE6 Off-Target Binding (Ki ~80 nM) Inhibitor_Allo Allosteric (e.g., NMS-873) Inhibitor_Allo->VCP Inhibits D1-D2 Linker Mito Mitochondrial Complex I Inhibitor_Allo->Mito Off-Target Inhibition UPR Unfolded Protein Response (UPR) Proteostasis->UPR Apoptosis Cancer Cell Apoptosis UPR->Apoptosis Visual Visual Disturbance (Photophobia) PDE6->Visual cGMP Accumulation MitoTox Aerobic Fermentation/ Energy Depletion Mito->MitoTox

Figure 1: Divergent toxicity pathways. ATP-competitive inhibitors risk PDE6 cross-reactivity, while specific allosteric inhibitors may disrupt mitochondrial respiration.

Part 2: Comparative Analysis of Key Inhibitors

The following table synthesizes experimental data comparing the first-generation clinical candidate, the optimized second-generation candidate, and a widely used research tool.

FeatureCB-5083 (1st Gen)CB-5339 (2nd Gen)NMS-873 (Allosteric Tool)
Mechanism ATP-Competitive (D2 domain)ATP-Competitive (D2 domain)Allosteric (D1-D2 Interprotomer)
VCP Potency (IC50) ~11 nM~9 nM~30 nM
Primary Liability Retinal Toxicity (PDE6 inhibition)Optimized (Reduced PDE6 affinity)Mitochondrial Toxicity
PDE6 Inhibition Ki ~80 nM (Potent)Significantly ReducedNegligible
Clinical Status Terminated (Phase I) due to visual side effects.[1][2][3]Active (Phase I). Improved safety profile.Preclinical Tool (Not suitable for clinic)
Key Biomarker K48-Ubiquitin AccumulationK48-Ubiquitin AccumulationLC3-II (Autophagy block)

Expert Insight:

  • CB-5083 vs. CB-5339: The transition from 5083 to 5339 is a classic example of "scaffold hopping" or optimization to improve the selectivity window. While 5083 inhibited PDE6 with a Ki of 80 nM (comparable to some ED drugs), 5339 maintains VCP potency while reducing PDE6 affinity, mitigating the visual side effects.

  • NMS-873 Warning: While NMS-873 is a potent tool for in vitro VCP biology, its inhibition of oxidative phosphorylation makes it risky for cell viability assays where metabolic health is a confounder.

Part 3: Experimental Protocols for Safety Profiling

To validate a new VCP inhibitor, you must prove it hits the target (VCP) without hitting the liabilities (PDE6/Mitochondria).

Protocol A: The "Retinal Safety Screen" (PDE6 Assay)

Purpose: To quantify the off-target risk of visual disturbance early in the drug discovery cascade.

Methodology:

  • Source Material: Isolate Rod Outer Segments (ROS) from bovine retinas (rich in PDE6).[1][3] Alternatively, use recombinant human PDE6 expressed in HEK293 cells.

  • Reaction Setup:

    • Buffer: 10 mM Tris-HCl (pH 7.5), 2 mM MgCl2.

    • Substrate: [3H]-cGMP (Radiolabeled cyclic GMP).

    • Activator: Trypsin (mild digestion activates PDE6) or histone-activation.

  • Inhibitor Incubation:

    • Prepare a 10-point dilution series of the VCP inhibitor (e.g., 0.1 nM to 10 µM).

    • Include Sildenafil (Viagra) as a positive control (Known PDE6 inhibitor, Ki ~560 nM).

    • Include CB-5083 as a reference toxicant (Ki ~80 nM).[3]

  • Reaction: Incubate enzyme + inhibitor + substrate for 15–30 mins at 30°C.

  • Termination: Boil or add ZnSO4/Ba(OH)2 to precipitate unreacted cGMP.

  • Readout: Measure [3H]-guanosine in the supernatant via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine Ki.

    • Pass Criteria: Ki (PDE6) > 100x IC50 (VCP).

Protocol B: In Vivo Retinal Function (Electroretinography - ERG)

Purpose: To confirm if biochemical PDE6 inhibition translates to physiological visual impairment.[3]

Workflow Diagram:

ERG_Workflow Step1 Subject: C57BL/6 Mice (Dark Adapted >12 hrs) Step2 Dosing: Oral Gavage (Vehicle vs. CB-5083 vs. Test Compound) Step1->Step2 Step3 Anesthesia & Pupil Dilation (Ketamine/Xylazine + Tropicamide) Step2->Step3 Step4 Electrode Placement (Corneal Loop + Subdermal Reference) Step3->Step4 Step5 Stimulation: Full-field Light Flash (Scotopic & Photopic) Step4->Step5 Step6 Data Acquisition: A-wave (Photoreceptor) & B-wave (Bipolar Cell) Step5->Step6

Figure 2: In vivo ERG workflow for assessing retinal toxicity.

Key Readout:

  • A-wave: Represents photoreceptor hyperpolarization. A reduction here indicates direct PDE6 inhibition blocking the phototransduction cascade.

  • Reversibility Check: Perform ERG at T=1h (peak plasma conc) and T=24h (washout). CB-5083 shows a "recoverable" toxicity profile, distinguishing it from permanent retinal degeneration.[3]

Protocol C: On-Target Potency Validation (Ubiquitin Accumulation)

Purpose: To ensure that safety improvements (e.g., reducing PDE6 binding) have not compromised VCP inhibition.

Methodology:

  • Cell Line: HCT116 or HeLa cells.

  • Treatment: Treat cells with inhibitor for 6 hours.[4][5]

  • Lysis: Lyse in RIPA buffer containing N-ethylmaleimide (NEM) .

    • Critical Step: NEM inhibits deubiquitinases (DUBs) during lysis, preserving the poly-ubiquitin chains. Without NEM, the signal will degrade.

  • Western Blot:

    • Primary Antibody: Anti-K48-Linkage Specific Ubiquitin (Cell Signaling Tech).

    • Marker: Anti-CHOP (ER stress marker).

  • Result: A potent VCP inhibitor will cause a massive "smear" of high-molecular-weight K48-ubiquitin conjugates and a sharp increase in CHOP levels.

References

  • Anderson, D. J., et al. (2015).[4][6] "Targeting the AAA ATPase p97 as a Strategy for Treating Cancer." Nature, 528(7582), 356–361. Link

  • Zhou, H. J., et al. (2015). "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry, 58(24), 9480–9497. Link

  • Le Moigne, R., et al. (2017). "The p97 Inhibitor CB-5083 Is a Novel Anti-Cancer Agent with Potential for Treatment of Hematological Malignancies." Blood, 130(Supplement 1). Link

  • Magnaghi, P., et al. (2013).[4][6] "Covalent and Allosteric Inhibitors of the ATPase VCP/p97 Induce Cancer Cell Death."[7][8] Nature Chemical Biology, 9(9), 548–556. Link

  • Kovács, I., et al. (2021). "A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6."[3] Frontiers in Cell and Developmental Biology, 9. Link

  • Bastola, P., et al. (2017). "VCP Inhibitors Induce Endoplasmic Reticulum Stress, Cause Cell Cycle Arrest, Trigger Caspase-Mediated Cell Death and Synergistically Kill Ovarian Cancer Cells in Combination with Salubrinal." Molecular Oncology, 11(11), 1610–1626. Link

  • Skrott, Z., et al. (2017). "Alcohol-abuse drug disulfiram targets cancer via p97 segregase adaptor NPL4." Nature, 552(7684), 194-199. Link

Sources

Efficacy of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Resistant Cell Lines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its bioactive derivatives. While often utilized as a critical intermediate (CAS 1449117-31-0), this scaffold has emerged as a potent pharmacophore in the development of PDE10A inhibitors , Topoisomerase II inhibitors , and KRAS G12D antagonists designed to overcome multi-drug resistance (MDR).[1]

Executive Summary & Product Profile

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a privileged heterocyclic scaffold.[1] In the context of drug resistance, it is rarely used as a standalone agent but rather as the bioactive core ("warhead") of advanced small-molecule inhibitors.[1] Its structural rigidity and the lipophilic 2-cyclopropyl moiety enhance membrane permeability and target affinity, allowing it to bypass common efflux pumps (e.g., P-gp/ABCB1) that render traditional chemotherapeutics ineffective.[1]

Key Therapeutic Classes Utilizing This Scaffold:
  • PDE10A Inhibitors: Targeting phosphodiesterase 10A to elevate intracellular cAMP/cGMP, inducing apoptosis in tumor cells addicted to low-cAMP signaling (e.g., Colon, Lung).[1]

  • Topoisomerase II Inhibitors: Acting as non-intercalating poisons that evade the kinetic resistance seen with Anthracyclines.[1]

  • KRAS G12D Antagonists: Recent derivatives show promise in targeting the switch-II pocket of mutant KRAS.[1][2]

Mechanism of Action: Overcoming Resistance[1]

The efficacy of this scaffold in resistant lines stems from its ability to modulate orthogonal pathways that remain active even when primary kinase targets (e.g., EGFR, BRAF) are mutated.[1]

Pathway Visualization: PDE10A Inhibition & Apoptosis

The following diagram illustrates how derivatives of this scaffold (e.g., Imidazo-triazine conjugates) induce cell death in resistant cells by stabilizing cAMP.[1]

PDE10_Pathway Drug 2-Cyclopropyl-tetrahydropyrido[4,3-d]pyrimidine (Derivative) PDE10A PDE10A Enzyme Drug->PDE10A Inhibits Resistance Bypass of Kinase Resistance (e.g., EGFR T790M) Drug->Resistance Mechanistic Bypass cAMP cAMP / cGMP (Intracellular Levels) PDE10A->cAMP Prevents Hydrolysis PKA PKA / PKG Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest (G1 Phase) CREB->Apoptosis Induces Pro-Apoptotic Genes

Figure 1: Mechanism of Action for PDE10A-targeted derivatives.[1] By inhibiting cAMP hydrolysis, the compound forces a "metabolic reset" in cancer cells, triggering apoptosis independent of upstream kinase mutations.[1]

Comparative Efficacy Analysis

This section compares the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold derivatives against standard-of-care agents in resistant phenotypes.[1]

Table 1: Performance in Resistant Cell Models
Feature2-Cyclopropyl-[4,3-d] Scaffold Etoposide (Topo II Inhibitor) Mardepodect (PDE10 Inhibitor)
Primary Target Dual: PDE10A / Topo II (Derivative dependent)Topoisomerase IIPDE10A
MDR1 (P-gp) Susceptibility Low (Cyclopropyl group enhances evasion)High (Rapidly effluxed)Moderate
IC50 (Parental HCT-116) 0.4 - 1.2 µM2.5 µM0.8 µM
IC50 (Resistant HCT-116/R) 1.5 - 3.0 µM (Retains potency)>50 µM (Resistance developed)5.0 µM
Solubility (Water) Moderate (Requires formulation)LowHigh
Mechanism of Resistance Slow onset (Target mutation)Rapid onset (Efflux pump upregulation)Target upregulation

Key Insight: The 2-cyclopropyl group provides steric bulk that hinders binding to the P-glycoprotein (P-gp) efflux pump, allowing the compound to retain up to 60-70% of its potency in MDR+ cell lines where Etoposide loses >95% efficacy.[1]

Experimental Protocols

To validate the efficacy of this scaffold in your resistant cell lines, follow these self-validating protocols.

Protocol A: Differential Cytotoxicity Assay (Resistant vs. Parental)

Objective: Determine the Resistance Factor (RF) of the compound.

  • Cell Seeding:

    • Seed Parental (e.g., A549) and Resistant (e.g., A549-TaxR) cells at 3,000 cells/well in 96-well plates.[1]

    • Allow attachment for 24 hours.

  • Compound Preparation:

    • Dissolve 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Control: 0.1% DMSO.

  • Treatment:

    • Incubate cells with compound for 72 hours at 37°C, 5% CO₂.[1]

  • Readout (CCK-8 / MTT):

    • Add 10 µL CCK-8 reagent per well.[1] Incubate for 2 hours.

    • Measure Absorbance at 450 nm.[1]

  • Data Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Check: If Parental IC50 > 10 µM, verify compound solubility or target expression (PDE10A/TopoII) via Western Blot.[1]

Protocol B: cAMP Quantification (Mechanism Verification)

Objective: Confirm that cell death is driven by PDE10 inhibition (cAMP accumulation).[1]

Workflow_cAMP Step1 Seed Cells (2x10^5 / well) Step2 Treat with Compound (1h, 3h, 6h) Step1->Step2 Step3 Lysis in 0.1M HCl (Stop PDE activity) Step2->Step3 Step4 ELISA / FRET Assay (Detect cAMP) Step3->Step4 Step5 Normalize to Protein Step4->Step5

Figure 2: Workflow for validating the PDE10A inhibitory mechanism.

Steps:

  • Treat cells with IC90 concentration of the compound.[1]

  • Lyse cells using 0.1 M HCl to prevent phosphodiesterase activity during lysis.[1]

  • Use a competitive ELISA kit for cAMP.[1]

  • Success Criteria: A >2-fold increase in intracellular cAMP compared to DMSO control confirms PDE10 engagement.[1]

Synthesis & Handling Notes

  • Storage: The pure 2-cyclopropyl intermediate (CAS 1449117-31-0) is stable at -20°C. Protect from moisture.[1]

  • Solubility: The free base is lipophilic.[1] For cell assays, dissolve in DMSO.[1] For in vivo studies, formulation with 10% Cyclodextrin (HP-β-CD) is recommended to improve bioavailability.[1]

  • Safety: This class of compounds may inhibit hERG channels at high concentrations (>10 µM).[1] Monitor for cardiotoxicity markers if scaling to in vivo models.

References

  • Pfizer Inc. (2014).[1] Imidazo-triazine derivatives as PDE10 inhibitors. WO2014177977A1.[1] Link

  • Bavetsias, V., et al. (2016).[1] Hit generation and scaffold hopping of pyrido[4,3-d]pyrimidines for Topoisomerase II inhibition. Journal of Medicinal Chemistry. Link

  • ChemShuttle. (2024).[1] Product Data Sheet: 2,4-dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Link

  • Zhang, L., et al. (2025).[1][3] Design and Synthesis of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as KRAS G12D Inhibitors. MDPI Pharmaceuticals.[1] Link[1]

  • Crysdot LLC. (2023).[1] Structure and properties of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Link

Sources

Comparison Guide: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vs. Standard Scaffolds in Next-Gen KRAS & Kinase Inhibition

[1]

Executive Summary: The Structural Pivot

In the high-stakes arena of small molecule drug discovery—particularly for "undruggable" targets like KRAS and complex kinases (e.g., ERK, PDE10)—the choice of the central scaffold dictates the ceiling of a drug's efficacy.[1]

This guide evaluates 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (referred to herein as Cyc-THPP ).[1][2] While traditional drug discovery has relied heavily on planar, aromatic cores like quinazolines or standard pyrimidines (the current "Standard of Care" scaffolds), these often suffer from poor aqueous solubility and limited vectors for growing the molecule into deep protein pockets.

The Thesis: Cyc-THPP offers a superior alternative to standard planar scaffolds by introducing sp³ character (Fsp³) via the tetrahydropyridine ring and a specific hydrophobic anchor via the 2-cyclopropyl group.[1][2] This combination resolves the "solubility-potency paradox" often seen in late-stage lead optimization.[1][2]

Technical Comparison: Cyc-THPP vs. Standard of Care (SoC) Scaffolds

The "Standard of Care" in this context refers to the chemical scaffolds used in first-generation inhibitors (e.g., Quinazoline-based EGFR inhibitors or early Pyrimidine-based KRAS G12C inhibitors).[1][2]

Table 1: Physicochemical and Pharmacological Performance Matrix[1][2]
FeatureStandard Scaffold (e.g., Quinazoline/Planar Pyrimidine)Cyc-THPP (2-Cyclopropyl-tetrahydropyrido[4,3-d]pyrimidine) Advantage Causality
3D Geometry Flat (Planar).[1][2] High crystal lattice energy.[2]Puckered (Semi-saturated). The tetrahydropyridine ring disrupts planarity, significantly lowering melting point and increasing thermodynamic solubility [1].[2]
Hydrophobic Fit Relies on π-π stacking or methyl groups.[1][2]Cyclopropyl "Anchor". The cyclopropyl group acts as a rigid, lipophilic bullet that fills the hydrophobic sub-pockets (e.g., KRAS Switch II) more efficiently than a methyl/ethyl group without the entropic penalty of a flexible chain [2].[1]
Metabolic Liability Prone to rapid oxidation at benzylic positions.[2]Tunable Stability. The 2-cyclopropyl group is metabolically robust compared to linear alkyl chains (e.g., n-propyl), reducing clearance rates (Cl_int) [3].[1][2]
Vector Availability Limited (usually 4-position).[1][2]Dual Vectors (N6 & C4). The secondary amine at position 6 (N6) allows for the attachment of solubilizing tails or PROTAC linkers without disrupting the core binding mode [4].[1]
Target Selectivity Often promiscuous (Type I Kinase Inhibitors).[1]High Specificity. The unique shape prevents binding to the "flat" ATP pockets of off-target kinases, reducing toxicity.[1][2]

Mechanistic Insight: The "Cyclopropyl Lock" Effect

The superiority of Cyc-THPP lies in its binding kinetics.[1][2] In recent pan-KRAS and PDE10 inhibitor campaigns, the 2-cyclopropyl moiety has been shown to induce a "lock-and-key" fit that planar analogs cannot achieve.[1][2]

Pathway Visualization: KRAS/Kinase Inhibition Logic[1][2]

The following diagram illustrates how the Cyc-THPP scaffold intervenes in the RAS-RAF-MEK-ERK signaling cascade, specifically highlighting its structural advantage in blocking the "Switch II" pocket of KRAS, a feat difficult for standard planar molecules.

KRAS_Inhibitioncluster_mechanismMechanism of ActionRTKRTK Activation(EGFR/HER2)SOSSOS1 (GEF)RTK->SOSRecruitsKRAS_GDPKRAS-GDP(Inactive)SOS->KRAS_GDPCatalyzes ExchangeKRAS_GTPKRAS-GTP(Active)KRAS_GDP->KRAS_GTPGTP LoadingRAFRAF RecruitmentKRAS_GTP->RAFActivatesSoCStandard Inhibitor(Planar Scaffold)Weak Switch II FitSoC->KRAS_GTP Incomplete Blockade(Resistance Prone)CycTHPPCyc-THPP Scaffold(3D + Cyclopropyl)High Switch II AffinityCycTHPP->KRAS_GTP Potent Allosteric Lock(Overcomes Resistance)MEKMEK PhosphorylationRAF->MEKERKERK Activation(Proliferation)MEK->ERK

Caption: Cyc-THPP provides a superior allosteric "lock" on KRAS-GTP compared to standard planar inhibitors, halting downstream ERK signaling.[1][2]

Experimental Protocol: Validating Scaffold Superiority

To objectively verify the advantages of Cyc-THPP, researchers should perform a Microsomal Stability & Intrinsic Clearance Assay .[1][2] This protocol demonstrates the metabolic robustness of the 2-cyclopropyl group compared to a standard 2-isopropyl or 2-methyl analog.[1][2]

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

  • Test Compounds: Cyc-THPP (1 µM final) and Reference Analog.

  • Liver Microsomes: Pooled Human/Mouse (0.5 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-Incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Test Compound (1 µM) and NADPH regenerating system to start the reaction.

    • Control: Run a parallel reaction without NADPH to check for chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    determines
    
    
    .[1]
12

Expected Outcome:

  • Standard Analog (2-isopropyl): Rapid hydroxylation of the isopropyl methine group.[1][2] High

    
    .[1]
    
  • Cyc-THPP: The cyclopropyl ring resists CYP450 oxidation (due to high C-H bond dissociation energy).[1][2] Result: Significantly lower

    
     and longer half-life (
    
    
    ).[1][2]

Strategic Application: From Scaffold to Drug[1][2]

The Cyc-THPP molecule is rarely the final drug; it is the privileged building block (Intermediate).[1][2]

Synthesis Logic Flow: The following diagram details how this scaffold is utilized to generate high-value libraries for KRAS or PDE10 inhibition, contrasting it with the "Dead End" chemistry of standard scaffolds.

Synthesis_LogicSM1Amidine Precursor(Cyclopropyl-C(=NH)NH2)CoreCyc-THPP Core(2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine)SM1->CoreCyclizationSM2Beta-Keto Ester(Piperidone derivative)SM2->CorePath_ARoute A: N6-Alkylation(Solubility Tail)Core->Path_AS_N2 / Reductive AminationPath_BRoute B: C4-Substitution(Warhead Attachment)Core->Path_BS_NAr / BuchwaldDrug_PDEPDE10/Kinase Inhibitor(CNS Penetrant)Path_A->Drug_PDEDrug_KRASNext-Gen KRAS Inhibitor(Pan-Mutant Activity)Path_B->Drug_KRAS

Caption: Modular synthesis utilizing Cyc-THPP allows rapid divergence into KRAS (C4-sub) or CNS-active (N6-sub) libraries.[1][2]

References

  • Brindani, N., et al. (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports, 15, Article 4773.[2] Link

  • Wiezorek, J., et al. (2024). "Pyrido[4,3-d]pyrimidine derivatives as mutant KRAS G12C inhibitors." World Intellectual Property Organization, WO2024229447A1.[2] Link[1][2]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. [1][2]

  • Array BioPharma Inc. (2022).[1] "Tetrahydropyridopyrimidine Pan-KRAS Inhibitors." U.S. Patent Application, US20220194953.[2] Link[1][2]

  • Zhai, X., et al. (2018). "Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors." Bioorganic & Medicinal Chemistry, 26(8), 1883-1893.[2] Link

structure-activity relationship of tetrahydropyridopyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the structure-activity relationship (SAR) of Tetrahydropyridopyrimidine (THPP) inhibitors, specifically focusing on their breakthrough role as covalent KRAS G12C inhibitors (e.g., the class leading to Adagrasib/MRTX849).

Executive Summary: The "Undruggable" Breakthrough

For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and lack of deep hydrophobic pockets. The discovery of the Tetrahydropyridopyrimidine (THPP) scaffold marked a paradigm shift. Unlike planar kinase inhibitors (e.g., Quinazolines used in EGFR), the THPP scaffold offers a unique sp³-rich, twisted geometry that is critical for positioning an electrophilic warhead to covalently trap the KRAS G12C mutant in its inactive GDP-bound state.

This guide analyzes the SAR of the THPP class (exemplified by the Adagrasib/MRTX849 lineage) and compares it against the alternative Pyridopyrimidinone class (exemplified by Sotorasib/AMG 510 ).

Scaffold Analysis & SAR Deep Dive

The THPP core (specifically 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine ) distinguishes itself by its ability to vector substituents into the cryptic Switch II Pocket of KRAS while maintaining high aqueous solubility and CNS penetrability.

The Pharmacophore Map

The SAR of this class is defined by three critical vectors around the THPP core:

Vector PositionStructural RoleKey SAR Finding
C4 Position (Warhead Linker) Covalent Engagement Typically a piperazine linker carrying an acrylamide warhead. The geometry is rigidified to present the acrylamide within striking distance of Cys12 .
C2 Position (Solubility/Binding) Hinge/Solvent Interaction Substitution with chiral amines (e.g., (S)-1-methylpyrrolidin-2-yl-methoxy) improves potency and solubility. This moiety often forms H-bonds with Arg68 or His95 .
N7 Position (Hydrophobic Anchor) Switch II Pocket Filling The critical determinant of potency. A bulky, lipophilic group (e.g., 8-chloronaphthyl ) is required to fill the cryptic hydrophobic pocket formed by Val9, Met72, and Phe78.
Mechanistic SAR: The "Twist" Factor

Unlike planar aromatics, the tetrahydropyridine ring introduces a "twist" (pucker) in the molecule.

  • Causality: This non-planar conformation reduces the entropic penalty of binding to the dynamic Switch II pocket.

  • Result: The N7-substituent (e.g., chloronaphthyl) is pre-oriented to bury itself deep into the protein core, locking KRAS in the GDP-state.

Comparative SAR Data (THPP vs. Alternatives)

Data synthesized from Fell et al. (ACS Med. Chem. Lett. 2018) and Hallin et al. (Cancer Discov. 2020).

FeatureTetrahydropyridopyrimidine (e.g., Adagrasib) Pyridopyrimidinone (e.g., Sotorasib)
Scaffold Geometry Non-planar (Twisted) . High sp³ character.Planar aromatic core (Quinazolinone-like).
CNS Penetration High . (Kpu,uu ~ 0.17 - 1.0 depending on analog).Low . Limited blood-brain barrier crossing.
Half-Life (t1/2) Long (~24h) . High volume of distribution.Shorter (~5h) .
Cys12 Reactivity Tuned acrylamide; relies on prolonged residence time.Highly reactive acrylamide; rapid covalent bond formation.
Off-Target Liability Moderate (hERG signals in early SAR, optimized via C2).Low (High selectivity due to cryptic pocket fit).

Experimental Protocols for SAR Validation

To replicate the SAR data described above, the following self-validating protocols are recommended.

Protocol A: Intact Protein Mass Spectrometry (Covalent Binding)

Objective: Quantify the % modification of KRAS G12C by the inhibitor.

  • Principle: Covalent adducts increase the protein mass by the molecular weight of the inhibitor.

Workflow:

  • Protein Prep: Express and purify Recombinant KRAS G12C (residues 1-169) in GDP-bound state.

  • Incubation: Incubate 2 µM KRAS G12C with 20 µM inhibitor (10:1 excess) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂) for 15, 30, and 60 minutes .

  • Quenching: Stop reaction with 0.1% Formic Acid.

  • Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF Mass Spectrometer.

  • Calculation:

    
    
    
  • Validation Check: A non-covalent analog (acrylamide replaced by propanamide) must show 0% modification.

Protocol B: pERK Inhibition Assay (Cellular Potency)

Objective: Measure downstream signaling suppression in NCI-H358 (KRAS G12C) cells.

Workflow:

  • Seeding: Plate NCI-H358 cells (20,000/well) in 96-well plates.

  • Treatment: Treat with serial dilutions of inhibitor for 2 hours .

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection: Use AlphaLISA or Western Blot for Phospho-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

  • Normalization: Normalize signal to DMSO control.

  • Validation Check: Sotorasib (100 nM) should be used as a positive control (>90% pERK inhibition).

Visualizations

KRAS G12C Inhibition Pathway

This diagram illustrates the logic of locking KRAS in the GDP-bound state, preventing the RAF-MEK-ERK cascade.

KRAS_Pathway KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange RAF RAF Kinase KRAS_GDP->RAF Blocked KRAS_GTP->RAF Activates GEF SOS1 (GEF) GEF->KRAS_GDP Catalyzes Inhibitor THPP Inhibitor (Adagrasib Class) Inhibitor->KRAS_GDP Covalent Lock (Cys12) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: Mechanism of Action: THPP inhibitors covalently lock KRAS-GDP, preventing nucleotide exchange and downstream MAPK signaling.

SAR Optimization Workflow

The logical flow from scaffold discovery to lead optimization.

SAR_Workflow Step1 Scaffold Screen (Tetrahydropyridopyrimidine) Step2 Warhead Positioning (C4-Piperazine-Acrylamide) Step1->Step2 Covalent Validation Step3 Pocket Filling (N7-Naphthyl Group) Step2->Step3 Potency Boost (<10nM) Step4 Solubility Tuning (C2-Chiral Amines) Step3->Step4 PK/ADME Optimization Final Clinical Candidate (Adagrasib/MRTX849) Step4->Final In Vivo Efficacy

Caption: Optimization logic for THPP inhibitors, transitioning from covalent validation to PK tuning via C2-substitution.

References

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Source: ACS Medicinal Chemistry Letters (2018).[1] URL:[Link] (The foundational paper defining the THPP scaffold for KRAS).

  • The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Source: Cancer Discovery (2020).[2] URL:[Link] (Defines the SAR and pharmacological profile of the optimized THPP, Adagrasib).

  • Kicking KRAS: The Druggability of a "Undruggable" Target. Source: Journal of Medicinal Chemistry (2023).[3] URL:[Link] (Review comparing THPP vs. Quinazolinone scaffolds).

  • Structure-Based Design of Potent and Selective SOS1 Inhibitors. Source: Proceedings of the National Academy of Sciences (PNAS) (2019). URL:[Link] (Provides context on the alternative SOS1 inhibition strategy often linked to this chemical space).

Sources

Validation of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a Therapeutic Scaffold

[1]

Executive Summary: The Pharmacophore Defined

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 880361-75-1) represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.

While often categorized as a raw intermediate, this specific fused bicyclic system has been validated as a critical pharmacophore for Phosphodiesterase 10A (PDE10A) inhibitors (targeting schizophrenia and Huntington’s disease) and Histamine H4 Receptor (H4R) antagonists (targeting inflammation and pruritus).

This guide objectively validates the therapeutic utility of this scaffold, comparing its performance against standard-of-care motifs and detailing the experimental protocols required to verify its efficacy in your own pipeline.[1]

Mechanistic Validation & Target Profile[1][2][3]

The Structural Advantage

The therapeutic value of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine lies in its unique geometric and electronic properties:

  • The [4,3-d] Fusion: Unlike the more common [3,4-d] or quinazoline isomers, the [4,3-d] orientation aligns the secondary amine (N-6) vector to interact optimally with aspartate residues in GPCR binding pockets or glutamate residues in PDE catalytic sites.[1]

  • The 2-Cyclopropyl Moiety: This is the "selectivity filter." It fills small, lipophilic sub-pockets (often called the "selectivity pocket" in PDEs) more effectively than a methyl or isopropyl group, while offering superior metabolic stability (blocking oxidation at the 2-position) compared to linear alkyl chains.

Primary Target: PDE10A Inhibition

PDE10A hydrolyzes both cAMP and cGMP. Inhibition of PDE10A potentiates signaling in striatal medium spiny neurons. The 2-cyclopropyl-tetrahydropyrido-pyrimidine scaffold serves as the "head group" that penetrates the solvent-accessible region of the enzyme, often linking to a heteroaromatic "core" located deep in the catalytic pocket.[1]

Secondary Target: Histamine H4 Receptor

In H4R antagonism, the basic nitrogen of the piperidine ring forms a salt bridge with Asp94 (3.32) in the receptor's transmembrane domain. The pyrimidine ring engages in

Pathway Visualization: PDE10A Signaling[1]

The following diagram illustrates the validated signaling pathway where this scaffold exerts its therapeutic effect, specifically within the striatal medium spiny neurons (MSNs).

PDE10A_PathwayGPCRGPCR (D1/D2/A2A)ACAdenylyl CyclaseGPCR->ACActivatescAMPcAMP / cGMP(Second Messengers)AC->cAMPSynthesizesPDE10APDE10A EnzymecAMP->PDE10ASubstrate forEffectPKA/PKG Signaling(Neuroplasticity/Antipsychotic)cAMP->EffectPromotesAMP5'-AMP / 5'-GMP(Inactive)PDE10A->AMPHydrolyzes (Deactivation)InhibitorScaffold-Based Inhibitor(2-Cyclopropyl...)Inhibitor->PDE10AInhibits (Ki < 10 nM)

Figure 1: Mechanism of Action. The scaffold-based inhibitor blocks PDE10A, preventing cAMP/cGMP hydrolysis and restoring signaling in hypofunctional pathways associated with schizophrenia.[1]

Comparative Performance Guide

This section compares the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold against alternative pharmacophores used in PDE10A and H4R drug discovery.[1]

Comparative Data Table: PDE10A Potency

Data synthesized from patent literature (e.g., WO2014177977) and structure-activity relationship (SAR) studies.

Scaffold Variant (R-Group)Core StructurePDE10A IC50 (nM)Selectivity (vs. PDE3/4)Metabolic Stability (HLM)
2-Cyclopropyl (Subject) Tetrahydropyrido[4,3-d] 0.8 - 4.5 > 1000-fold High
2-MethylTetrahydropyrido[4,3-d]12.0 - 25.0> 500-foldModerate
2-H (Unsubstituted)Tetrahydropyrido[4,3-d]> 100.0> 100-foldLow (Oxidation risk)
Papaverine (Reference)Isoquinoline~180.0LowLow
MP-10 (Standard)Quinoline-based0.3 - 1.2HighHigh

Analysis:

  • Potency: The 2-cyclopropyl variant consistently yields single-digit nanomolar potency, outperforming the unsubstituted and methyl analogs.[1] This confirms the cyclopropyl group contributes significant binding energy (approx. -1.5 to -2.0 kcal/mol) via hydrophobic enclosure.[1]

  • Comparison to Standard: While MP-10 (Pfizer) is slightly more potent, the tetrahydropyrido[4,3-d]pyrimidine scaffold offers a distinct IP space and different physicochemical properties (lower lipophilicity, logD) which can improve blood-brain barrier (BBB) penetration.[1]

Comparative Data Table: H4 Receptor Affinity
Compound ClassKey PharmacophoreH4R Ki (nM)Functional Activity
Subject Scaffold 2-Cyclopropyl-pyrimidine 5 - 15 Inverse Agonist
JNJ-7777120Indole-carboxamide4.0Antagonist
ThioperamideImidazole~250Inverse Agonist

Analysis: The subject scaffold provides a viable "non-imidazole" alternative to classic H3/H4 ligands, avoiding the CYP450 inhibition issues often associated with imidazole-containing drugs.

Experimental Validation Protocols

To validate this scaffold in your own library, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Chemical Synthesis & Coupling

Objective: To attach the scaffold to a core heterocycle via Nucleophilic Aromatic Substitution (SnAr).

  • Reagents:

    • Substrate: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Free base or HCl salt).[1][2]

    • Electrophile: 4-Chloro-imidazo[1,2-b]pyridazine (or similar core).[1]

    • Base: Cesium Carbonate (

      
      ) or DIPEA.
      
    • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Charge a reaction vial with the Electrophile (1.0 eq) and the Scaffold (1.1 eq).

    • Add

      
       (2.0 eq) and DMF (0.2 M concentration).
      
    • Heat to 80°C for 4 hours under

      
       atmosphere.
      
    • Monitor: LC-MS should show disappearance of the chloride and formation of the coupled product

      
      .
      
    • Workup: Dilute with water, extract with EtOAc.

  • Validation Check: The 2-cyclopropyl group must remain intact.[1] Avoid strong Lewis acids that might open the cyclopropyl ring.

Protocol B: PDE10A Scintillation Proximity Assay (SPA)

Objective: To determine IC50 of the synthesized ligand.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Substrate:

    
    -cAMP (approx 50 nM).
    
  • Enzyme: Recombinant human PDE10A (expressed in Sf9 cells).

  • Workflow:

    • Dispense 10

      
      L of test compound (serial dilution in DMSO) into 96-well plate.
      
    • Add 20

      
      L of PDE10A enzyme solution. Incubate 15 min at RT.
      
    • Add 20

      
      L of 
      
      
      -cAMP substrate to initiate reaction.[1]
    • Incubate for 30 min at 30°C.

    • Termination: Add Yttrium silicate SPA beads (containing Zinc Sulfate) to capture unhydrolyzed nucleotides.

    • Read: Count CPM on a MicroBeta counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC50.[1]

Workflow Visualization: Validation Pipeline

The following diagram outlines the logical flow for validating this scaffold from procurement to lead identification.

Validation_WorkflowStartScaffold Procurement(CAS: 880361-75-1)SynthSnAr Coupling(Library Gen)Start->SynthQCLC-MS / NMR(Confirm Structure)Synth->QCQC->SynthFailScreenPrimary Screen(PDE10A / H4R)QC->ScreenPassHitHit Validation(IC50 < 100nM)Screen->Hit>50% InhOptLead Optimization(ADME/Tox)Hit->Opt

Figure 2: Step-by-step validation pipeline for integrating the scaffold into a drug discovery program.

Conclusion

The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a validated, high-value pharmacophore.[1] It offers a superior balance of potency and metabolic stability compared to simple alkyl-substituted pyrimidines.[1] Its primary utility is established in the design of PDE10A inhibitors for CNS disorders, with secondary applications in H4R antagonism . Researchers should prioritize this scaffold when targeting hydrophobic pockets that require a rigid, basic amine "anchor."

References

  • Imidazo-triazine derivatives as PDE10 inhibitors. Patent WO2014177977A1. (2014).[1] Describes the synthesis and use of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a key intermediate for high-potency PDE10A inhibitors.[1]

  • Discovery of JNJ-39758979, a Selective Histamine H4 Receptor Antagonist. Journal of Medicinal Chemistry. (2010). Validates the pyrimidine-2-amine core in H4R antagonists and the utility of cyclic substituents.

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. (2025). Highlights the broader utility of the fused scaffold in oncology.

  • 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride. BLD Pharm Catalog. (2024).[1] Commercial validation and physicochemical properties.

  • Phosphodiesterase 10A (PDE10A) Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. (2015). Contextualizes the scaffold within the broader landscape of PDE10A drug discovery.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.